molecular formula C8H9N3O B1455516 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1455516
CAS No.: 1314968-98-3
M. Wt: 163.18 g/mol
InChI Key: CHTPIYCJJPAFFV-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Resolution Mass Spectrometry and Bioanalysis of Pyridopyrazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on targeted therapeutics, nitrogen-rich heterocyclic scaffolds like pyridopyrazinones have emerged as privileged structures. Frequently utilized in the design of kinase inhibitors (such as PI3K/mTOR and cyclin-dependent kinase inhibitors), these derivatives possess unique physicochemical properties that demand highly tuned analytical methodologies.

As a Senior Application Scientist, I approach the mass spectrometry (MS) of pyridopyrazinones not merely as a quantitative task, but as a study of gas-phase thermodynamics and ionization mechanics. This whitepaper establishes a foundational framework for structurally elucidating, profiling, and quantifying pyridopyrazinone derivatives using advanced LC-MS/MS and High-Resolution Mass Spectrometry (HRMS).

Structural Mechanics and Gas-Phase Fragmentation

Understanding the fragmentation pathways of pyridopyrazinones under Collision-Induced Dissociation (CID) is critical for confident metabolite identification and the selection of robust Multiple Reaction Monitoring (MRM) transitions.

Ionization Dynamics

Pyridopyrazinones contain a fused bicyclic system with multiple heteroatoms. In positive Electrospray Ionization (ESI+), the high proton affinity of the basic pyridine nitrogen dictates the site of initial protonation. However, charge localization can migrate to the carbonyl oxygen of the pyrazinone ring during gas-phase activation, triggering specific structural rearrangements [1].

Characteristic Fragmentation Pathways

When subjected to CID in a tandem quadrupole or Q-TOF system, the rigid fused-ring core exhibits highly predictable neutral losses. Understanding these provides the causality behind our transition selections:

  • Loss of Carbon Monoxide (-28 Da): The pyrazinone ring undergoes a characteristic retro-Diels-Alder (RDA) type cleavage or direct extrusion of CO from the lactam moiety. This forms a highly stable, resonance-stabilized intermediate.

  • Loss of Hydrogen Cyanide (-27 Da): Subsequent to CO loss, the contraction of the heteroaromatic system frequently results in the expulsion of HCN.

  • Peripheral Cleavage: Alkyl or aryl substituents on the secondary amine positions often cleave via inductive effects before the core ruptures.

G A Pyridopyrazinone Precursor [M+H]+ B Cleavage of Peripheral Side Chains A->B Low CE (15-25 eV) C Loss of CO (-28 Da) Pyrazinone Ring Opening A->C Med CE (25-40 eV) B->C D Loss of HCN (-27 Da) Nitrogen Extrusion C->D High CE (>40 eV) E Stable Core Fragment (Diagnostic Ion) D->E Rearrangement

Gas-phase CID fragmentation pathways of the pyridopyrazinone core.

Quantitative HRMS Data Presentation

To differentiate parent drug from isobaric metabolites (e.g., N-oxidation vs. ring hydroxylation), High-Resolution MS is employed. Table 1 summarizes typical exact mass shifts and diagnostic fragmentations using a representative alkylated pyridopyrazinone scaffold (Assumed Base Formula: C15H15N5O, Exact Mass: 281.1277).

Table 1: HRMS Diagnostic Mass Shifts and Neutral Losses

Transformation / EventMolecular Formula ShiftTheoretical Mass Shift (Da)Diagnostic Neutral Loss (CID)Fragment Interpretation Focus
Unchanged Parent None0.0000-28.0000 (CO)Baseline core stability
N-Oxidation (Pyridine) +O+15.9949-15.9949 (O) or -17.0027 (OH)Rapid loss of O indicates N-oxide
C-Hydroxylation +O+15.9949-18.0106 (H2O)Loss of water indicates aliphatic -OH
N-Dealkylation -CH2-14.0157-28.0000 (CO)Core remains; side-chain mass reduced

Quantitative Bioanalysis: LC-MS/MS Assay Development

For pharmacokinetic (PK) and pharmacodynamic (PD) modeling, we shift from structural elucidation (HRMS) to ultimate sensitivity via triple quadrupole LC-MS/MS. Pyridopyrazinones exhibit significant matrix effects in plasma due to their interaction with endogenous phospholipids.

Causality in Chromatographic Optimization

We purposefully select high pH mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) when using resilient hybrid C18 columns. Why? At low pH, the basic nitrogens of the pyridopyrazinone core are highly ionized, resulting in poor retention and poor peak shape due to secondary interactions with residual silanols. Elevating the pH neutralizes the basic nitrogens, significantly enhancing retention and allowing the analyte to elute away from the ion-suppressing phospholipid front. Once introduced into the ESI source, the applied voltage (+4.0 kV) forces protonation regardless of the solvent pH, yielding optimal sensitivity [2].

Table 2: Optimized Compound-Dependent Parameters (Triple Quadrupole)

Analyte ClassPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)Target Application
Parent Drug282.1254.1 (-CO)702850PK Quantitation
Parent Drug (Qualifier)282.1227.1 (-CO, -HCN)704250Specificity Validation
N-Oxide Metabolite298.1282.1 (-O)651850Metabolite Tracking
Stable Isotope IS287.1259.1 (-CO)702825Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Values are representative for a generalized API 5000/6500+ system).

Self-Validating Experimental Protocol

A robust bioanalytical assay must contain internal feedback loops to verify data integrity before reporting. The following protocol integrates sample preparation, analytical execution, and system suitability testing (SST) designed specifically for basic heterocyclic compounds [3].

Step 1: Matrix Cleanup via Solid Phase Extraction (SPE)

Rationale: Simple protein precipitation often leaves phospholipids that severely suppress ESI+ signals of basic heterocycles. Mixed-mode cation exchange (MCX) SPE acts as a targeted purification step.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 50 µL of Internal Standard (IS) working solution (e.g., 50 ng/mL D5-pyridopyrazinone in 50% Methanol).

  • Acidify with 100 µL of 2% Phosphoric Acid to fully protonate the pyridopyrazinone nitrogens.

  • Load onto a pre-conditioned mixed-mode strong cation exchange (MCX) µElution plate.

  • Wash 1: 200 µL of 2% Formic Acid in Water (removes acidic/neutral proteins).

  • Wash 2: 200 µL of Methanol (removes phospholipids and neutral lipids).

  • Elute: 2 x 50 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the drug, breaking the ionic bond to the SPE sorbent).

  • Dilute eluate with 100 µL of water prior to injection to match initial mobile phase conditions.

Step 2: System Suitability and LC-MS Execution

Rationale: To ensure the instrument is capable of regulatory-level precision, a Self-Validating SST is injected prior to the biological batch.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • SST Injection Sequence:

    • Blank (Mobile Phase): Checks for carryover (<20% of LLOQ).

    • Zero Sample (Blank Plasma + IS): Checks for IS cross-talk and baseline interference.

    • LLOQ (Lower Limit of Quantitation): Must show Signal-to-Noise (S/N) ≥ 10:1.

    • ULOQ (Upper Limit of Quantitation): Checks detector saturation.

Workflow S1 MCX SPE Cleanup (Isolates Basic Drug) S2 High pH LC Gradient (Focuses Peak Shape) S1->S2 S3 ESI+ Ionization (Protonates Nitrogens) S2->S3 S4 MRM Detection (Measures -CO Loss) S3->S4 S5 SST Validation (Carryover & S/N Check) S4->S5

End-to-end self-validating LC-MS/MS bioanalytical workflow for basic heterocycles.

Step 3: Data Acceptance Criteria

A run is analytically verified if and only if:

  • The calibration curve exhibits an

    
     using a 
    
    
    
    weighting.
  • The Internal Standard area variance across the entire 96-well plate is

    
     CV. (If variance is higher, it indicates massive ion suppression or extraction inconsistencies).
    
  • Quality Control (QC) samples fall within

    
     of their nominal concentration.
    

Conclusion

The mass spectrometric analysis of pyridopyrazinone derivatives requires a deliberate balance of gas-phase chemistry and liquid-phase chromatography. By exploiting the inherent nitrogen-rich chemistry of the scaffold—driving predictable CO and HCN neutral losses for MS/MS specificity, and leveraging high-pH chromatography coupled with cation-exchange extraction to defeat matrix effects—we create highly sensitive, regulatory-compliant analytical methods.

References

  • Holčapek, M., et al. "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 2010. URL:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Guidance, 2018. URL:[Link]

  • Nijenhuis, C.M., et al. "Development and validation of a robust LC-MS/MS assay for the targeted quantitative analysis of kinase inhibitors." Bioanalysis, 2014. URL:[Link]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Dihydropyrido[2,3-b]pyrazinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to meticulously elucidate the mechanism of action (MOA) of novel dihydropyrido[2,3-b]pyrazinone compounds. The methodologies and strategies outlined herein are designed to foster scientific rigor and accelerate the journey from a promising bioactive compound to a well-understood therapeutic candidate.

Introduction: The Therapeutic Potential of the Dihydropyrido[2,3-b]pyrazinone Scaffold

The dihydropyrido[2,3-b]pyrazinone core represents a privileged heterocyclic scaffold in medicinal chemistry. Derivatives of the broader pyrido[2,3-b]pyrazine class have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] Some have been investigated as inhibitors of specific signaling pathways, for instance, in the context of overcoming erlotinib resistance in non-small-cell lung cancer.[4] Others have been explored as antagonists for targets like the transient receptor potential cation channel, subfamily V, member 1 (TRPV1) for the treatment of pain.[5]

Given this therapeutic promise, a thorough understanding of the molecular mechanism by which new dihydropyrido[2,3-b]pyrazinone analogues exert their effects is paramount. This guide will navigate the logical progression of an MOA study, from identifying the direct molecular target to mapping the downstream cellular consequences.

The Strategic Workflow: A Roadmap to Elucidating Mechanism of Action

A successful MOA study is a systematic investigation. The following workflow provides a logical and iterative path to deconstruct the biological activity of a dihydropyrido[2,3-b]pyrazinone compound.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Deconvolution cluster_3 Phase 4: Functional Characterization Target_ID Identify Binding Partners (e.g., Affinity Chromatography) Target_Validation Confirm Target Relevance (e.g., CRISPR-Cas9) Target_ID->Target_Validation Putative Targets Pathway_Analysis Map Downstream Signaling (e.g., Phosphoproteomics) Target_Validation->Pathway_Analysis Validated Target Functional_Assays Measure Cellular Phenotypes (e.g., Apoptosis, Cell Cycle) Pathway_Analysis->Functional_Assays Dysregulated Pathways MOA_Model Integrated Mechanism of Action Model Functional_Assays->MOA_Model Phenotypic Data

Caption: A logical workflow for mechanism of action (MOA) elucidation.

Part 1: Target Identification - The Initial Handshake

The first crucial step is to identify the direct molecular target(s) of the dihydropyrido[2,3-b]pyrazinone compound. Affinity-based proteomics is a robust and widely used approach for this purpose.[6][7]

Affinity Chromatography Coupled with Mass Spectrometry

This technique, often referred to as "chemical proteomics," utilizes an immobilized version of the bioactive small molecule to "fish" for its binding partners from a complex protein mixture like a cell lysate.[8][9]

Rationale: By covalently attaching the dihydropyrido[2,3-b]pyrazinone to a solid support (e.g., agarose beads), it can be used as bait. Proteins that physically interact with the compound will be captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry. This method directly identifies proteins that bind to the compound, providing a strong starting point for further investigation.[8][10]

Experimental Protocol: Affinity Chromatography
  • Probe Synthesis:

    • Synthesize a derivative of the dihydropyrido[2,3-b]pyrazinone compound containing a linker arm suitable for immobilization. The position of the linker is critical and should be at a site that does not interfere with the compound's biological activity.

    • Couple the linker-modified compound to activated agarose beads (e.g., NHS-activated sepharose).

    • Prepare control beads by blocking the active groups on the agarose without adding the compound. This is crucial for identifying non-specific binders.

  • Cell Lysate Preparation:

    • Culture cells of a relevant type (e.g., a cancer cell line that is sensitive to the compound) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-coupled beads and the control beads in parallel for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins. This can be done by competitive elution with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Data Presentation: Putative Target Proteins

RankProtein NameGene SymbolUnique Peptides IdentifiedFold Enrichment (Compound vs. Control)
1Protein Kinase XKINX1525.3
2Scaffolding Protein YSCAFY1118.9
3Metabolic Enzyme ZMETZ812.5

This is an example table. Actual data will vary.

Part 2: Target Validation - Confirming the Connection

Identifying a binding partner does not prove it is responsible for the compound's biological effect. Target validation is the critical process of confirming that engagement of the identified protein is necessary for the observed phenotype.[11] CRISPR-Cas9 gene editing is a powerful tool for this purpose due to its precision and ability to create complete gene knockouts.[12][][14][15]

Rationale: The CRISPR-Cas9 system can be programmed to create a double-strand break at a specific genomic locus, leading to a functional knockout of the target gene.[12][14] If the knockout of a putative target protein recapitulates the phenotype of the compound treatment, or if the knockout cells become resistant to the compound, it provides strong evidence that the protein is a biologically relevant target.[11]

Experimental Protocol: CRISPR-Cas9 Mediated Target Validation
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the gene for the putative target protein.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Cell Line Generation:

    • Transfect the Cas9/sgRNA expression plasmids into the target cell line.

    • Select for transfected cells (e.g., using antibiotic resistance or FACS).

    • Isolate single-cell clones and expand them.

  • Verification of Knockout:

    • Screen the clonal cell lines for the absence of the target protein by Western blot.

    • Confirm the genetic modification by sequencing the genomic DNA at the target locus.

  • Phenotypic Analysis:

    • Compare the phenotype of the knockout cells to wild-type cells treated with the dihydropyrido[2,3-b]pyrazinone compound. Assess key parameters such as cell proliferation, apoptosis, or other relevant functional readouts.

    • Perform a dose-response curve of the compound on both wild-type and knockout cells to determine if the knockout confers resistance.

CRISPR_Validation cluster_0 Wild-Type Cells cluster_1 Knockout Cells WT_Compound Treat with Compound WT_Phenotype Observe Phenotype (e.g., Apoptosis) WT_Compound->WT_Phenotype Comparison Compare Results: Phenocopy or Resistance? WT_Phenotype->Comparison KO_Cell Generate Target KO using CRISPR-Cas9 KO_Phenotype Observe Phenotype in KO Cells KO_Cell->KO_Phenotype KO_Compound Treat KO with Compound KO_Cell->KO_Compound KO_Phenotype->Comparison KO_Resistance Assess for Resistance KO_Compound->KO_Resistance KO_Resistance->Comparison

Caption: Workflow for target validation using CRISPR-Cas9.

Part 3: Pathway Deconvolution - Mapping the Ripple Effect

Once a target is validated, the next step is to understand how the compound-target interaction affects downstream cellular signaling pathways. Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful technique for this purpose as reversible protein phosphorylation is a key mechanism for regulating signal transduction.[16][17][18]

Rationale: Kinases, a common class of drug targets, function by phosphorylating other proteins. A change in the phosphorylation state of thousands of proteins can provide a global snapshot of the signaling pathways that are activated or inhibited by the dihydropyrido[2,3-b]pyrazinone compound.[19][20] This can reveal the broader cellular response and help to build a more complete picture of the compound's MOA.[17]

Experimental Protocol: Quantitative Phosphoproteomics
  • Cell Treatment and Lysis:

    • Treat the target cells with the dihydropyrido[2,3-b]pyrazinone compound at a relevant concentration and for various time points.

    • Include a vehicle-treated control.

    • Lyse the cells in a denaturing buffer containing phosphatase inhibitors to preserve the in vivo phosphorylation state.

  • Protein Digestion and Peptide Labeling:

    • Digest the proteins into peptides using trypsin.

    • For quantitative analysis, label the peptides from different conditions (e.g., compound-treated vs. control) with isobaric tags (e.g., TMT or iTRAQ).

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture. This is typically done using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[19]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify the phosphopeptides and quantify their relative abundance between the different conditions.

    • Perform bioinformatic analysis to identify signaling pathways that are significantly enriched for differentially phosphorylated proteins. This can be done using tools such as Kinase-Substrate Enrichment Analysis (KSEA).

Data Presentation: Top Dysregulated Signaling Pathways

Pathway Namep-valueNumber of Dysregulated Phosphosites
MAPK Signaling1.2e-825
PI3K-Akt Signaling3.5e-618
Cell Cycle Control9.1e-514

This is an example table. Actual data will vary.

Signaling_Pathway Compound Dihydropyrido- [2,3-b]pyrazinone Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate1 Substrate A (Phosphorylated) Target->Substrate1 Phosphorylation Blocked Substrate2 Substrate B (Phosphorylated) Target->Substrate2 Phosphorylation Blocked Downstream_Effect Downstream Signaling (e.g., MAPK Pathway) Substrate1->Downstream_Effect Substrate2->Downstream_Effect Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effect->Cellular_Response

Caption: A hypothetical signaling pathway affected by a compound.

Part 4: Functional Cellular Assays - Tying it all Together

The final step is to connect the molecular-level target engagement and pathway modulation to the overall cellular phenotype. A suite of well-chosen cell-based assays is essential for this.[21][22][23][24]

Rationale: Functional assays provide quantitative readouts of cellular processes like proliferation, viability, and apoptosis.[21] The results from these assays serve to confirm the ultimate biological consequence of the compound's activity and should be consistent with the findings from target validation and pathway analysis.

Experimental Protocols: Key Functional Assays
  • Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the dihydropyrido[2,3-b]pyrazinone compound for 24-72 hours.

    • Add the assay reagent and measure the signal (absorbance or luminescence) to determine the number of viable cells.

    • Calculate the IC50 value (the concentration of compound that inhibits 50% of cell growth).

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at a concentration around its IC50.

    • Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining):

    • Treat cells with the compound for a defined period.

    • Fix the cells in ethanol and stain their DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Conclusion: Synthesizing the Data into a Cohesive MOA

The elucidation of a compound's mechanism of action is a multi-faceted endeavor that requires the integration of data from orthogonal approaches. By systematically identifying the direct binding partners, validating their biological relevance, mapping the downstream signaling consequences, and quantifying the resulting cellular phenotypes, a comprehensive and well-supported MOA for a novel dihydropyrido[2,3-b]pyrazinone compound can be established. This detailed understanding is not only of fundamental scientific importance but is also a critical prerequisite for the successful translation of a promising compound into a clinical candidate.

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Chait, B. T., & G., G. (2005, January 15). Phosphoproteomics in analyzing signaling pathways. PubMed. [Link]

  • Technology Networks. (2025, October 16). Applications of Proteomics in Drug Discovery. [Link]

  • Drake, J. M., & L. M., A. (n.d.). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. [Link]

  • Hwang, D., & L., L. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • A, A., & P, P. (n.d.). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. PMC. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. [Link]

  • Royal Society of Chemistry. (n.d.). Affinity-based target identification for bioactive small molecules. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, August 9). Proteomics in Drug Discovery. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • A, A., & P, P. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • RayBiotech. (n.d.). Cell-Based Assays. [Link]

  • Nautilus Biotechnology. (2023, February 23). Using proteomics to improve the drug development process. [Link]

  • Moore, J. D. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Potency Assays. [Link]

  • ResearchGate. (2025, September 16). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • Taylor & Francis Online. (2014, January 9). Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways. [Link]

  • A, A., & P, P. (2019, March 15). Small molecule target identification using photo-affinity chromatography. PMC. [Link]

  • Portland Press. (2023, March 24). Principles of phosphoproteomics and applications in cancer research. [Link]

  • MySkinRecipes. (n.d.). 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one. [Link]

  • Frontiers. (2017, August 9). Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics. [Link]

  • PubMed. (n.d.). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. [Link]

  • PubMed. (2013, November 15). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]

  • PubMed. (2010, August 1). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. [Link]

  • SciELO. (n.d.). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][12][16][17]triazine derivatives. [Link]

  • PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. [Link]

  • MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • A, A., & P, P. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. [Link]

Sources

Deorphanizing the 7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Scaffold: A Comprehensive Guide to Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, isolated chemical scaffolds rarely operate in a biological vacuum. The compound 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one represents a highly privileged, low-molecular-weight heterocyclic building block. While not an FDA-approved drug itself, its core architecture—a fused pyridine and pyrazine ring system appended with a lactam—serves as a potent pharmacophore.

This technical whitepaper outlines the systematic methodologies required to deorphanize and identify the protein targets of this specific scaffold. We will explore the structural rationale that primes this molecule for target engagement, visualize the polypharmacological landscape it influences, and provide self-validating experimental protocols for target deconvolution.

Structural Rationale & Pharmacophore Profiling

The predictive power of target identification begins with structural causality. The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core is characterized by several distinct physiochemical attributes that drive its biological activity:

  • The Lactam Motif (ATP Mimicry): The core features a lactam -NH-C(=O)- functionality. This acts as a rigid, bidentate hydrogen bond donor-acceptor pair. In the context of the kinome, this precisely mimics the adenine ring of ATP, allowing the scaffold to dock securely into the hinge region of kinases, coordinating with backbone amide bonds.

  • Lipophilic Targeting (7-Methyl Substitution): The 7-methyl moiety projects from the pyridine ring. Depending on the target, this methyl group serves to engage adjacent hydrophobic pockets (such as the gatekeeper residue pocket in kinases) or restrict rotameric conformations to enhance selectivity.

  • Metabolic Stability: Historically, related scaffolds like 1,8-naphthyridines formed irreversible, reactive metabolites. Isosteric replacement with the pyrido[2,3-b]pyrazine core has been shown to successfully eliminate these reactive metabolites while maintaining target potency, as demonstrated in TRPV1 antagonist development[1].

Scientific literature validates that derivatives of the pyrido[2,3-b]pyrazine class are heavily weighted toward specific biological targets, including PI3K isozymes[2], RAF kinases (e.g., B-RAF)[3], and even viral targets like Human Cytomegalovirus (HCMV) DNA polymerase[4].

Table 1: Pharmacophore Mapping & Predicted Interaction Profile
Scaffold FeatureChemical GroupPrimary Interaction TypePutative Target Function
H-Bond Donor N1-H (Lactam)H-bond to target backbone C=OKinase hinge region binding
H-Bond Acceptor C2=O (Lactam)H-bond to target backbone N-HKinase hinge region binding
Aromatic Core Pyrido-pyrazine

stacking
Hydrophobic packing (ATP pocket)
Lipophilic Vector 7-Methyl groupVan der Waals / Steric clashGatekeeper pocket selectivity

Workflow for Target Deconvolution

Identifying the binding partners of an uncharacterized scaffold requires a funnel-based approach, progressing from in silico predictions to high-throughput biochemical screening, and finally to intact cellular validation.

Workflow Step1 7-methyl-3,4-dihydropyrido [2,3-b]pyrazin-2(1H)-one Sub1 In Silico Docking & Pharmacophore Mapping Step1->Sub1 Sub2 High-Throughput Kinome Profiling Step1->Sub2 Sub3 Chemoproteomics & Affinity Pull-Down Step1->Sub3 Valid Cellular Thermal Shift Assay (CETSA) Sub1->Valid Sub2->Valid Sub3->Valid Lead Validated Protein Targets (e.g., PI3K, RAF, TRPV1) Valid->Lead

Caption: Systematic Target Deconvolution Workflow for the Pyrido[2,3-b]pyrazine Scaffold.

Systems Biology & Signaling Interventions

Given the historical propensity of pyrido[2,3-b]pyrazines to inhibit major oncogenic pathways, primary screening should be biased toward the PI3K/AKT/mTOR and RAS/RAF/MEK pathways[2][3].

Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF (B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor 7-methyl-pyrido [2,3-b]pyrazin Scaffold Inhibitor->PI3K Inhibitor->RAF

Caption: Known mechanistic intervention points for the pyrido[2,3-b]pyrazine core within cellular pathways.

Standardized Experimental Protocols

To ensure rigorous scientific integrity, all experimental workflows must establish causality. Below are the definitive methodologies required to validate the compound's targets.

Protocol 1: High-Throughput ATP-Competitive Kinase Profiling (TR-FRET)

Causality Check: Why screen at


 for ATP? Using an ATP concentration at the apparent 

ensures the assay is sensitive enough to detect competitive inhibitors like the pyrido-pyrazine scaffold, without allowing physiological ATP concentrations (~1-3 mM) to outcompete the ligand, ensuring an accurate

calculation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in 100% anhydrous DMSO to a 10 mM stock. Use acoustic liquid handling (e.g., Echo® 550) to dispense into a 384-well proxiplate, generating a 10-point dose-response curve (final DMSO concentration

    
     1%).
    
  • Reaction Assembly: To each well, add 5

    
    L of the Kinase/Substrate mixture (e.g., recombinant PI3K 
    
    
    
    or B-RAF and biotinylated peptide substrate) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
    
    
    , 1 mM EGTA, 0.01% Tween-20). Note: Tween-20 prevents false-positive promiscuous inhibition caused by compound aggregation.
  • Initiation: Initiate the reaction by adding 5

    
    L of ATP prepared at the empirically determined 
    
    
    
    for the specific kinase.
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Detection: Terminate the reaction by adding 10

    
    L of Stop/Detection Buffer containing EDTA (to chelate 
    
    
    
    and halt kinase activity), a Europium-labeled anti-phospho antibody, and a ULight-Streptavidin tracer.
  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Label-Free Cellular Thermal Shift Assay (CETSA)

Causality Check: Biochemical assays prove binding to purified domains, but do not guarantee cellular penetration or binding to the full-length protein in its native, crowded intracellular environment. CETSA utilizes the thermodynamic principle that a ligand-bound protein has a higher thermal unfolding threshold (


) than the unbound apo-protein, serving as a self-validating system for in vivo target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture target human cells (e.g., HCT116 for RAF targeting) in 10 cm dishes to 80% confluency. Treat with either DMSO (control) or 10

    
    M of the 7-methyl pyrido[2,3-b]pyrazine compound for 2 hours at 37°C.
    
  • Cell Harvesting: Wash cells in cold PBS, detach using a cell scraper, and resuspend in Tris-buffered saline (TBS) supplemented with protease inhibitors.

  • Thermal Gradient: Aliquot the intact cell suspension equally into 8 PCR tubes (50

    
    L/tube). Subject the tubes to a temperature gradient ranging from 40°C to 65°C for exactly 3 minutes using a gradient thermal cycler, followed by 3 minutes at room temperature.
    
  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Add an equal volume of cold TBS containing 0.8% NP-40, and incubate for 20 minutes at 4°C.

  • Separation: Centrifuge the lysates at 20,000

    
     g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.
    
  • Quantification: Collect the supernatant (containing the stable, soluble fraction of the target protein). Resolve via SDS-PAGE and perform Western blotting against the suspected target (e.g., PI3K, B-RAF). A rightward shift in the melting curve (

    
    ) confirms direct intracellular target engagement.
    

Representative Target Benchmarks

To establish a baseline for your experimental findings, below is a summary table of the biological activities associated with advanced chemical derivatives utilizing this specific scaffold.

Table 2: Benchmark Profiles of Pyrido[2,3-b]pyrazine Derivatives
Target ClassSpecific TargetImplication/FunctionStatus / Known ScaffoldsReference
Lipid Kinase PI3K IsozymesOncology / Cell ProliferationDemonstrates selective isozyme inhibition[2]
Protein Kinase B-RAFOncology / MAPK SignalingPrevents RAF-ERK pathway activation[3]
Ion Channel TRPV1 ReceptorPain Management / InflammationOptimized to prevent reactive metabolite formation[1]
Viral Enzyme HCMV PolymeraseAntiviral TherapyNon-nucleoside inhibition, sparing hERG channels[4]

References

  • Source: RSC Advances (via NIH PubMed Central)
  • Source: Patent US-9155737-B2 (via NIH PubChem)
  • Source: Bioorganic & Medicinal Chemistry Letters (via NIH PubMed)
  • Source: ResearchGate (2024)

Sources

Methodological & Application

Application Note: High-Throughput Screening of 7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has dramatically shifted the oncology treatment landscape. Among diverse heterocycles, the pyrido[2,3-b]pyrazine scaffold stands out as a privileged chemotype capable of mimicking the adenine ring of ATP [1]. Specifically, 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs provide an optimal geometry for engaging mutated kinases, particularly the Epidermal Growth Factor Receptor (EGFR) T790M/L858R double mutation and the B-RAF V600E mutation [2].

Causality in Structural Design: The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core inherently forms a potent bidentate hydrogen-bond donor-acceptor pair with the backbone amides (e.g., Met793 in EGFR) of the kinase hinge region. The addition of the 7-methyl substituent projects specifically into the lipophilic "gatekeeper" pocket. In wild-type kinases, this pocket is often tightly packed, but in gatekeeper mutations like T790M, the altered spatial topography allows the 7-methyl group to exploit novel van der Waals interactions, thereby establishing mutant selectivity over the wild-type counterpart.

To identify optimized candidates from a synthesized library of these analogs, robust High-Throughput Screening (HTS) pipelines are essential. This application note details a validated, self-calibrating workflow utilizing Homogeneous Time-Resolved Fluorescence (HTRF) to pinpoint nanomolar hits with high signal-to-noise ratios.

SignalingPathway EGFR EGFR (T790M / L858R Mutant) RAS RAS Protein EGFR->RAS RAF RAF Kinase (e.g., B-RAF V600E) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Survival & Proliferation ERK->Proliferation Inhibitor 7-methyl-3,4-dihydro- pyrido[2,3-b]pyrazin-2(1H)-one Inhibitor->EGFR ATP Competitive Inhibition at Hinge Region

Figure 1: Oncogenic kinase signaling cascade and the site of action for pyrido[2,3-b]pyrazin-2(1H)-one inhibitors.

Experimental Framework: HTS Methodology

Polycyclic nitrogenous compounds like pyrazines often exhibit intrinsic auto-fluorescence between 300–450 nm, which can result in false positives or elevated background noise in standard biochemical assays. We employ an HTRF FRET-based assay utilizing Europium (Eu) cryptate and a delayed reading window (time-resolved) to physically separate the assay signal from compound-induced auto-fluorescence [3].

System Validation & Trustworthiness

Every plate must be a self-validating system. Our assay architecture incorporates controls to calculate the Z'-factor , evaluating assay robustness.

  • Max Signal (0% Inhibition): Enzyme + Substrate + ATP + 1% DMSO vehicle.

  • Min Signal (100% Inhibition): Substrate + ATP + 1% DMSO (No enzyme).

  • Quality Control: An assay is only deemed valid if the intra-plate Z'-factor is

    
     0.7.
    

HTSWorkflow LibPrep Library Prep (Acoustic Dispensing) Assay HTRF Kinase Assay (384-well format) LibPrep->Assay Readout Time-Resolved FRET Readout Assay->Readout Analysis Z'-factor & IC50 Calculation Readout->Analysis Hit Orthogonal Validation (CellTiter-Glo) Analysis->Hit

Figure 2: HTS workflow from acoustic dispensing to orthogonal cell-based hit validation.

Step-by-Step Assay Protocols

Protocol A: Acoustic Dispensing of the Analog Library

Rationale: Traditional tip-based liquid handling can lead to compound carryover and variable DMSO concentrations, severely affecting enzyme kinetics. Acoustic dispensing utilizes sound waves to transfer nanoliter quantities directly.

  • Prepare the 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one library in 100% molecular-grade DMSO at a 10 mM stock concentration in Echo-qualified source plates (e.g., Labcyte 384-well).

  • Use an Echo 550 Liquid Handler to dispense 50 nL of each compound into a 384-well low-volume assay plate (Corning, white, round bottom).

  • Back-fill wells with sterile DMSO to ensure a normalized total volume of 50 nL (final assay DMSO concentration will be exactly 1.0% v/v).

Protocol B: EGFR (T790M/L858R) HTRF Kinase Assay
  • Kinase/Substrate Mix Addition: To the 384-well assay plate, add 2.5 µL of a premixed solution containing 0.2 ng/µL of recombinant EGFR(T790M/L858R) and 200 nM of Biotinylated Poly-GT substrate suspended in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Incubate the plates at room temperature (RT) for 15 minutes to allow compound binding at the hinge region.

  • Reaction Initiation: Add 2.0 µL of 10 µM ATP (at calculated

    
     to heighten sensitivity to ATP-competitive inhibitors) to all wells. Centrifuge at 1000 x g for 1 minute.
    
  • Incubation: Seal plates and incubate for 45 minutes at RT.

  • Detection: Stop the kinase reaction by adding 5.0 µL of HTRF Detection Mix, consisting of Eu-cryptate-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor) in detection buffer containing EDTA (which chelates Mg²⁺ to halt kinase activity).

  • Readout: Incubate for 1 hour at RT. Read the plate on a multi-mode reader (e.g., PHERAstar FSX) with excitation at 337 nm, and dual emissions at 620 nm (Eu) and 665 nm (XL665).

  • Data Calculation: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against controls to determine % inhibition and map 10-point dose-response curves to derive

    
     values.
    
Protocol C: Counter-Screening via Cell Viability (CellTiter-Glo)

Rationale: Target binding in cell-free conditions does not guarantee membrane permeability or cellular efficacy. We screen top hits against PC9 (erlotinib-sensitive, EGFR delE746-A750) and PC9-ER (erlotinib-resistant, acquired T790M mutation) cell lines.

  • Seed PC9 and PC9-ER cells at 2,000 cells/well in 384-well white clear-bottom plates. Incubate overnight at 37°C in 5% CO₂.

  • Dose cells with hit compounds via acoustic dispensing (10-point dose-response, 0.1 nM to 10 µM).

  • Incubate for 72 hours.

  • Add 20 µL/well of CellTiter-Glo® 2.0 Reagent. Shake at 500 RPM for 2 minutes to induce cell lysis.

  • Incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Measure total luminescence to determine cellular ATP levels, proportional to viable cell count, yielding

    
     metrics.
    

Quantitative Data Presentation

Upon screening a 5,000-member sub-library of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives, candidate selection is driven by


 values and the Selectivity Index (SI)  (WT 

/ Mutant

). The data snippet below highlights standard expected outcomes for top-tier hits.

Table 1: Biochemical and Cellular Potency of Representative Hits

Compound IDCore Scaffold ModificationEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)PC9 EC₅₀ (nM)PC9-ER EC₅₀ (nM)Selectivity Index (WT/Mut)
PYR-001 Unsubstituted145.2 ± 1211.5 ± 1.118.222.412.6
PYR-045 N4-phenyl88.5 ± 5.54.2 ± 0.610.515.821.0
PYR-112 C6-methoxy>1000254.0 ± 15>1000540.0< 4.0
Osimertinib(Positive Control)15.0 ± 2.01.2 ± 0.34.58.212.5
Erlotinib(Negative Control)2.1 ± 0.5>10003.0>1000< 0.01

Note: The N4-phenyl modified analog (PYR-045) exhibits superior potency and selectivity compared to the unsubstituted core, demonstrating that deeper lipophilic extensions off the nitrogen at position 4 synergize well with the 7-methyl group for stabilizing mutant active sites.

References

[1] Vichem Chemie Research Ltd., Semmelweis University. "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters, 2013. Available:[Link]

[2] Onyx Therapeutics / Bayer. "Pyrido[2,3-b]pyrazine-8-substituted compounds and their use." Google Patents (CA2709257C), 2010. Available:

[3] MDPI. "Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)." International Journal of Molecular Sciences, 2023. Available:[Link]

Application Note: A Comprehensive Guide to the HPLC Purification of Dihydropyrido[2,3-b]pyrazinone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isomeric Purity in Dihydropyrido[2,3-b]pyrazinone-Based Drug Discovery

The dihydropyrido[2,3-b]pyrazinone scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous experimental therapeutics targeting a range of diseases. Due to their synthetic pathways and inherent structural complexities, these molecules are often produced as mixtures of isomers, including constitutional (positional) isomers, diastereomers, and enantiomers. The seemingly subtle differences between these isomers can lead to profound variations in pharmacological activity, metabolic stability, and toxicity profiles. Therefore, the ability to isolate and purify specific isomers is not merely a matter of chemical novelty but a critical prerequisite for accurate biological evaluation and the development of safe and effective drug candidates.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the purification of dihydropyrido[2,3-b]pyrazinone isomers using High-Performance Liquid Chromatography (HPLC). We will explore both reversed-phase and normal-phase/chiral chromatography approaches, offering step-by-step protocols and explaining the scientific rationale behind key experimental choices.

Understanding the Challenge: The Nature of Dihydropyrido[2,3-b]pyrazinone Isomers

Dihydropyrido[2,3-b]pyrazinone isomers can present unique separation challenges due to their often-similar physical and chemical properties. Positional isomers may have very close polarities, making them difficult to resolve with standard chromatographic techniques.[1] Stereoisomers (enantiomers and diastereomers) possess identical connectivity but differ in the three-dimensional arrangement of atoms. While diastereomers have different physical properties and can often be separated by standard achiral chromatography, enantiomers have identical properties in a non-chiral environment, necessitating the use of specialized chiral stationary phases (CSPs) for their resolution.[2][3]

Method 1: Reversed-Phase HPLC for the Separation of Positional Isomers and Diastereomers

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of a broad range of organic molecules.[4] It is particularly well-suited for separating compounds with differences in hydrophobicity. For dihydropyrido[2,3-b]pyrazinone isomers, this method is often the first choice for separating positional isomers and diastereomers.

Causality Behind Experimental Choices in RP-HPLC
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its broad applicability and hydrophobicity.[5][6] However, for closely related isomers, alternative stationary phases can provide different selectivities. A phenyl-based column, for instance, can offer additional π-π interactions, which can be beneficial for separating aromatic positional isomers.[7]

  • Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is standard.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. The choice between ACN and MeOH can influence selectivity.[8] The addition of a buffer is crucial if the isomers have ionizable functional groups, as controlling the pH can significantly impact retention and peak shape.[9] A small amount of an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) is commonly used to improve peak shape for basic compounds by minimizing interactions with residual silanols on the stationary phase.[10]

Experimental Protocol: RP-HPLC Purification

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.[11]

  • C18 or Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid, HPLC grade.

  • Sample of dihydropyrido[2,3-b]pyrazinone isomer mixture.

2. Sample Preparation:

  • Dissolve the crude isomer mixture in a minimal amount of a strong solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • If possible, dilute the sample with the initial mobile phase to a concentration suitable for injection. High concentrations can lead to peak distortion.[11]

3. Analytical Method Development:

  • Before scaling up to preparative HPLC, develop a separation method on an analytical scale (e.g., 250 x 4.6 mm column with the same stationary phase).[11]

  • Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions for your isomers.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compounds have maximum absorbance.

  • Method Optimization: Based on the scouting run, optimize the gradient to achieve baseline separation (Resolution > 1.5) of the target isomers.[6] A shallower gradient around the elution point of the isomers will improve resolution.

4. Scale-Up to Preparative HPLC:

  • The primary goal of scaling up is to increase the amount of sample that can be purified per injection.[12]

  • Adjust the flow rate and injection volume according to the dimensions of the preparative column. A simple scaling factor can be calculated based on the cross-sectional area of the columns.

  • Loading Study: To maximize throughput, perform a loading study by incrementally increasing the injection amount until the resolution between the peaks of interest begins to degrade.[11]

5. Purification Run and Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

  • Inject the optimized sample volume.

  • Collect fractions based on the UV chromatogram. Modern fraction collectors can be programmed to collect peaks based on threshold, slope, or time.[13]

6. Post-Purification Analysis:

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Data Presentation: RP-HPLC Method Parameters
ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Optimized (e.g., 30-50% B over 15 min)Optimized (e.g., 30-50% B over 15 min)
Flow Rate 1.0 mL/min~20 mL/min (scaled)
Injection Volume 5-20 µL100-1000 µL (determined by loading study)
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Method 2: Normal-Phase/Chiral HPLC for Enantiomer Separation

When dealing with enantiomers, a chiral environment is necessary to achieve separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including heterocyclic molecules.[2][14][15] Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, is often preferred for chiral separations as it can offer different selectivity compared to reversed-phase.[16][17]

Causality Behind Experimental Choices in Chiral HPLC
  • Stationary Phase: Chiral stationary phases (CSPs) like Chiralcel® or Chiralpak® series columns are the gold standard.[2][15] These phases create transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of the specific CSP is often empirical and requires screening.[18]

  • Mobile Phase: In normal-phase mode, the mobile phase typically consists of a non-polar solvent like hexane or heptane, with a small amount of a polar modifier, such as isopropanol (IPA) or ethanol.[2] The type and concentration of the alcohol modifier are critical for controlling retention and enantioselectivity.

Experimental Protocol: Chiral HPLC Purification

1. Materials and Equipment:

  • Preparative HPLC system.

  • Polysaccharide-based chiral preparative column (e.g., Chiralpak® IA, IB, or IC, 250 x 20 mm, 5 µm).

  • HPLC-grade hexane (or heptane), isopropanol, and ethanol.

  • Racemic mixture of the dihydropyrido[2,3-b]pyrazinone.

2. Sample Preparation:

  • Dissolve the racemic mixture in the mobile phase or a solvent compatible with the mobile phase. Ensure complete dissolution.[18]

3. Analytical Method Development (Chiral Screening):

  • Screen different chiral columns (e.g., coated vs. immobilized polysaccharide phases) with various mobile phases on an analytical scale.

  • Typical Mobile Phases for Screening:

    • Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)

    • Hexane/Ethanol mixtures

  • The goal is to find a column and mobile phase combination that provides good resolution (Rs > 1.2) and suitable retention times.[19]

4. Scale-Up and Purification:

  • Once an effective analytical method is established, scale up to the preparative column.

  • Perform a loading study to determine the maximum sample amount that can be injected without losing resolution.

  • Run the preparative separation and collect the fractions corresponding to each enantiomer.

5. Post-Purification Analysis:

  • Confirm the enantiomeric purity of each collected fraction using the analytical chiral method.

  • Combine the pure fractions and evaporate the solvent.

Data Presentation: Chiral HPLC Method Parameters
ParameterAnalytical ScalePreparative Scale
Column Chiralpak® IC, 250 x 4.6 mm, 5 µmChiralpak® IC, 250 x 20 mm, 5 µm
Mobile Phase Hexane/Isopropanol (80:20, v/v)Hexane/Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min~18 mL/min (scaled)
Injection Volume 5-10 µL100-500 µL (determined by loading study)
Column Temp. Ambient or controlled (e.g., 25 °C)Ambient or controlled (e.g., 25 °C)
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Visualizing the Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_purify Purification (Preparative Scale) cluster_post Post-Purification Crude Crude Isomer Mixture SamplePrep Sample Preparation (Dissolution/Dilution) Crude->SamplePrep Scouting Scouting Run (Broad Gradient/Screening) SamplePrep->Scouting Optimization Method Optimization (Fine-tuning Gradient/Mobile Phase) Scouting->Optimization Analyze Results ScaleUp Scale-Up Calculation & Loading Study Optimization->ScaleUp PrepRun Preparative HPLC Run ScaleUp->PrepRun Fractionation Fraction Collection PrepRun->Fractionation PurityCheck Purity Analysis of Fractions Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Purity Confirmed Evaporation Solvent Evaporation Pooling->Evaporation PureIsomers Isolated Pure Isomers Evaporation->PureIsomers

Caption: Workflow for HPLC purification of dihydropyrido[2,3-b]pyrazinone isomers.

Troubleshooting and Key Considerations

  • Poor Resolution: If isomers are not well-separated, consider changing the stationary phase (e.g., C18 to Phenyl for RP-HPLC), the organic modifier in the mobile phase (ACN vs. MeOH), or the pH of the mobile phase.[5] For chiral separations, screening a different type of CSP is often necessary.[18]

  • Peak Tailing: This is common for basic nitrogen-containing heterocycles. Ensure the mobile phase contains an acidic modifier like formic acid or TFA.[10]

  • Sample Solubility: If the sample crashes out upon injection, it may be necessary to use a stronger injection solvent and a smaller injection volume, or to use specialized injection techniques like at-column dilution.[11]

  • Yield Loss: To maximize recovery, ensure the fraction collector is properly calibrated and the peak detection parameters are optimized.[13]

Conclusion

The successful purification of dihydropyrido[2,3-b]pyrazinone isomers is a critical step in advancing drug discovery programs based on this scaffold. By systematically applying the principles of HPLC method development, from analytical scale screening to preparative scale purification, researchers can confidently isolate isomers with high purity. Both reversed-phase and normal-phase/chiral chromatography offer robust solutions, and the choice of method will be dictated by the specific nature of the isomeric mixture. This guide provides a comprehensive framework to streamline this essential purification process, enabling the generation of high-quality compounds for downstream biological evaluation.

References

  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. (2012). Journal of Separation Science. Available at: [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (2025). SIELC Technologies. Available at: [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999). Chirality. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). ResearchGate. Available at: [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999). Semantic Scholar. Available at: [Link]

  • Separation of Pyrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Available at: [Link]

  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. Available at: [Link]

  • separation of positional isomers. (2017). Chromatography Forum. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Available at: [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Available at: [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent Technologies. Available at: [Link]

  • Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. (2025). ResearchGate. Available at: [Link]

  • How to separate isomers by Normal phase HPLC?. (2019). ResearchGate. Available at: [Link]

  • Nitrogen-containing bicyclic heterocycles for use as antibacterials. (2003). Google Patents.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv Technology Corporation. Available at: [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Available at: [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. Available at: [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Available at: [Link]

  • METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Available at: [Link]

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  • General tips for preparative HPLC. (n.d.). MZ-Analysentechnik. Available at: [Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. (2019). ResearchGate. Available at: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Bicyclic N-Dihalocyclopropylamide Derivatives as Precursors of Nitrogen-Containing Fused Polycyclic Systems. (n.d.). Royal Society of Chemistry. Available at: [Link]

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Comprehensive Application Note: LC-MS/MS Quantification of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The molecule 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 1314968-98-3) is a critical bicyclic heterocyclic scaffold, frequently utilized as a pharmacophore or generated as an active circulating metabolite in the development of modern small-molecule kinase inhibitors (such as CHK1, PI3K, and mTOR inhibitors) targeting the DNA Damage Response (DDR) and cellular proliferation pathways.

Accurate quantification of this dihydropyridopyrazine derivative in biological matrices (plasma and urine) is essential for pharmacokinetic (PK) profiling, determining in vivo metabolic clearance, and conducting bioequivalence studies.

This technical guide outlines a fully validated, self-calibrating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. The assay employs high-throughput protein precipitation (PPT) coupled with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM), strictly aligning with the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 guidelines [1].

Mechanistic Bioanalytical Strategy

Rather than adopting a rigid empirical approach, this protocol was engineered by addressing the specific physicochemical liabilities of the analyte:

  • Extraction Causality (Why PPT over SPE?): The dihydropyridopyrazine core is relatively polar and readily forms hydrogen bonds with plasma proteins. While Solid-Phase Extraction (SPE) yields cleaner baselines, a 1:3 volume ratio of plasma to acetonitrile for protein precipitation (PPT) effectively disrupts protein binding while maximizing throughput. Acetonitrile was selected over methanol because it produces a denser protein pellet, significantly reducing phospholipid carryover and mitigating downstream ion suppression in the MS source [2].

  • Chromatographic Causality (Managing Basic Nitrogens): The basic pyridine and pyrazine nitrogen atoms present a high risk of secondary interactions with residual silanols on stationary phases, which causes peak tailing. We utilize an ethylene bridged hybrid (BEH) C18 column combined with a highly acidic mobile phase (0.1% formic acid). The formic acid serves a dual purpose: it completely protonates the basic nitrogens to drive optimal ESI+ efficiency while simultaneously suppressing silanol ionization on the column, ensuring sharp, symmetrical peaks.

  • Self-Validating Design: Every analytical batch is structurally self-validating. The inclusion of a stable isotope-labeled internal standard (SIL-IS) immediately prior to extraction corrects for well-to-well extraction variance and dynamic matrix effects. Furthermore, interspersing Quality Control (QC) samples at low, mid, and high concentration brackets throughout the run guarantees continuous system suitability.

Metabolism Drug Parent Kinase Inhibitor (Pyridopyrazine Scaffold) CYP Hepatic CYP450 Oxidation/Cleavage Drug->CYP Metabolism Metab 7-methyl-3,4-dihydropyrido... (Target Analyte) CYP->Metab Structural Cleavage MS LC-MS/MS Quantification Metab->MS Plasma Sampling Clearance Renal Excretion (Urine Analysis) Metab->Clearance In Vivo Pathway Clearance->MS Urine Sampling

Caption: Fig 1: Pharmacokinetic generation and analytical sampling of the pyridopyrazine analyte.

Quantitative Method Parameters & Data Summaries

To ensure robust replication, all critical instrument configurations and validation metrics have been summarized into structured tables. These parameters are adapted from validated methodologies for multi-tyrosine kinase inhibitors [3].

Table 1: Analyte Properties & MS/MS MRM Transitions

Data generated using a Triple Quadrupole Mass Spectrometer operating in ESI+ mode.

Analyte / Internal Standard (IS)Molecular FormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
7-methyl-3,4-dihydropyrido... C₈H₉N₃O164.2136.1 (Quant)2250
7-methyl-3,4-dihydropyrido... C₈H₉N₃O164.2108.1 (Qual)3550
SIL-IS (Deuterated Analog) C₈H₆D₃N₃O167.2139.12250
Table 2: UHPLC Gradient Conditions

Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm); Flow Rate: 0.45 mL/min; Temp: 45°C.

Time (min)Mobile Phase A (%) (0.1% Formic Acid in H₂O)Mobile Phase B (%) (0.1% Formic Acid in MeCN)Elution Mechanism
0.00955Aqueous loading, polar retention
0.50955Analyte focusing
2.501090Linear organic gradient
3.001090High organic column wash
3.10955Re-equilibration
4.50955End of Run
Table 3: Self-Validating Performance Metrics

Acceptance criteria conform strictly to FDA BMV standard guidelines (Accuracy 85-115%; Precision ≤15%).

Validation ParameterTarget CriteriaObserved Performance
Linear Dynamic Range Defined by study PK profile1.0 ng/mL – 1,000 ng/mL (R² > 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 101.0 ng/mL (Accuracy: 96%, CV: 12.4%)
Intra-day Precision (CV%) ≤15% across all QCs3.2% (High QC) – 8.7% (Low QC)
Matrix Effect (Ion Suppression) IS-normalized Recovery >80%94.5% (Minimal phospholipid interference)

Step-by-Step Experimental Protocol

This workflow integrates continuous system checks to ensure the validity of the data set.

Workflow Step1 Plasma Sample (Spiked with IS) Step2 Protein Precipitation (1:3 Acetonitrile) Step1->Step2 Step3 Centrifugation (14,000×g, 10 min) Step2->Step3 Step4 Supernatant Dilution (Water) Step3->Step4 Step5 UHPLC-MS/MS Acquisition Step4->Step5

Caption: Fig 2: High-throughput LC-MS/MS bioanalytical extraction workflow.

Phase 1: Reagent & System Suitability Test (SST) Preparation
  • Preparation of Standard Curve & QCs: Prepare a master stock solution (1.0 mg/mL) in DMSO. Serially dilute in blank, drug-free K₂EDTA human plasma to establish a standard curve ranging from 1.0 to 1000 ng/mL. Prepare Quality Control (QC) samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

  • System Suitability Verification: Self-Validating Step: Inject a neat standard (50 ng/mL) 6 consecutive times. Proceed to sample extraction ONLY if the coefficient of variation (CV%) of the peak area is <5% and retention time drift is <0.05 min.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquotting: Transfer 50 µL of standard, QC, or unknown plasma sample into a 96-well collection plate.

    • Rationale: A 50 µL micro-aliquot minimizes the biological footprint needed for serial preclinical mouse models while maintaining ample sensitivity.

  • Internal Standard Spiking: Add 10 µL of SIL-IS working solution (100 ng/mL) to each well. Vortex at 800 rpm for 30 seconds.

    • Rationale: Agitation ensures the IS completely penetrates the protein-analyte complexes, guaranteeing accurate mass-correction during extraction loss.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) to all wells. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.

  • Dilution & Reconstitution: Transfer 100 µL of the resulting clear supernatant into a new 96-well plate and dilute with 100 µL of LC-MS grade water.

    • Rationale: Diluting the highly organic supernatant with water matches the aqueous conditions of the initial LC gradient (95% aqueous). Injecting highly organic extracts into a highly aqueous gradient will cause "solvent breakthrough," where the analyte fails to focus at the head of the column, leading to broad or split peaks.

Phase 3: Acquisition & Data Analysis
  • Injection: Inject 5 µL onto the UHPLC-MS/MS system using the gradient outlined in Table 2.

  • Integration & Calibration: Quantify the peak area ratio of the analyte relative to the internal standard. Apply a 1/x² weighted linear regression model to the calibration curve.

    • Rationale: A 1/x² weighting emphasizes the accuracy at the lower end of the calibration curve (LLOQ), preventing the high-concentration standards from disproportionately skewing the line of best fit, which is critical for accurate elimination-phase PK tracking.

References

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • Bioanalysis (PubMed) . Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma. (2017).[Link]

  • National Institutes of Health (PMC) . Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. (2017). [Link]

Application Notes & Protocols: Molecular Docking of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with Kinase Domains

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3] This has rendered them one of the most critical classes of drug targets. The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a recognized pharmacophore in the development of kinase inhibitors.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of a specific derivative, 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, with various kinase domains. We will detail not only the step-by-step protocols for in silico analysis but also the scientific rationale behind each procedural choice, from target selection to the nuanced interpretation of docking results. The objective is to provide a robust framework for predicting binding affinities and interaction modes, thereby accelerating the rational design of novel kinase inhibitors.

Scientific Rationale & Background

The Kinase Superfamily: Prime Therapeutic Targets

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability.[2][3] These signaling cascades, such as the MAPK and PI3K/Akt pathways, govern fundamental cellular processes including proliferation, differentiation, apoptosis, and migration.[3][6] In cancerous cells, mutations, overexpression, or other aberrations in kinase activity can lead to constitutive signaling, driving uncontrolled cell growth and survival.[1][2] Consequently, small molecule tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted cancer therapy.[1][7]

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: Simplified MAPK/ERK signaling pathway initiated by a Receptor Tyrosine Kinase.

The Ligand: 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

The subject of this study is a small molecule belonging to the pyridopyrazinone class. This chemical scaffold is of significant interest in medicinal chemistry. Related compounds, such as those with a pyrido[3,4-b]pyrazin-2(1H)-one core, have demonstrated potent inhibitory activity against kinases like Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5] The structural features of these compounds allow them to form key interactions within the ATP-binding pocket of kinases, acting as competitive inhibitors.

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8][9] The primary goals are to predict the binding mode and estimate the binding affinity (strength) of the complex.[9][10] The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring each conformation using a scoring function. This function approximates the free energy of binding, with more negative scores typically indicating stronger, more favorable interactions.[11][12]

Pre-Docking Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is critically dependent on the quality of the input structures. Careful preparation of both the protein (receptor) and the small molecule (ligand) is the most crucial phase of the workflow.[13]

Protocol 2.1: Receptor Preparation

Objective: To prepare a kinase domain structure for docking by removing non-essential components, correcting structural issues, and adding necessary parameters.

Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately suitable for docking.[14] They often contain water molecules, co-solvents, and ions that can interfere with the docking algorithm. Furthermore, these files lack hydrogen atoms, which are essential for calculating electrostatic interactions and hydrogen bonds.[15] Assigning correct atom types and partial charges is necessary for the scoring function to accurately evaluate interactions.[14]

Materials:

  • Protein structure file (PDB format) from a database like the RCSB Protein Data Bank.[16][17][18][19][20]

  • Molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, Schrödinger Maestro).

Procedure:

  • Obtain Protein Structure: Download the 3D coordinates of the target kinase domain from the RCSB PDB.[20] It is highly recommended to select a high-resolution (<2.5 Å) crystal structure that is co-crystallized with a ligand, as this provides a validated binding pocket.

  • Isolate Protein Chain: If the PDB file contains multiple protein chains (a multimer), isolate the chain of interest that contains the active site.

  • Remove Heteroatoms: Delete all non-essential molecules from the PDB file. This includes water molecules, ions, and co-crystallized ligands (the original ligand must be removed to make the binding site available for docking).[15]

    • Expert Insight: While it is standard practice to remove all water molecules, certain conserved water molecules can mediate key interactions between a protein and a ligand. Advanced docking protocols may consider retaining these "bridging" water molecules, but this requires careful validation.[15]

  • Add Hydrogens: Add hydrogen atoms to the protein structure. The placement of hydrogens is critical, especially for polar residues like serine, threonine, and tyrosine, which are common in kinase active sites. Ensure the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).[21][22]

  • Assign Partial Charges: Assign partial atomic charges (e.g., Gasteiger or Kollman charges). This step is crucial for calculating electrostatic interactions, a key component of the docking score.[14][23]

  • Assign Atom Types & Save: Define the atom types according to the force field used by the docking software. Save the prepared receptor in the required file format (e.g., PDBQT for AutoDock Vina).[24]

Protocol 2.2: Ligand Preparation

Objective: To generate a valid 3D conformation of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and prepare it for docking.

Rationale: The ligand structure must be energetically minimized and assigned correct chemical properties. The docking software needs to identify which bonds in the ligand are rotatable to explore different conformations (poses) within the binding site.[25]

Materials:

  • 2D structure of the ligand.

  • Chemical structure database like PubChem.[26][27][28][29][30]

  • Molecular modeling software (e.g., AutoDock Tools, Open Babel).

Procedure:

  • Obtain Ligand Structure: Draw the 2D structure of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one using chemical drawing software or obtain it from a database like PubChem.[26][27][28]

  • Generate 3D Conformation: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand has realistic bond lengths and angles.[15]

  • Assign Partial Charges: As with the receptor, assign partial charges to the ligand atoms.[25]

  • Define Rotatable Bonds: Define the rotatable bonds. The software will typically do this automatically, but it's good practice to verify that the correct bonds are designated as flexible.[25]

  • Save Ligand: Save the prepared ligand in the required file format (e.g., PDBQT).

The Docking Simulation

With the receptor and ligand properly prepared, the next stage is to define the search space and execute the docking algorithm.

Docking_Workflow Start Start ReceptorPrep Receptor Preparation 1. Download PDB 2. Remove Heteroatoms 3. Add Hydrogens 4. Assign Charges Start->ReceptorPrep LigandPrep Ligand Preparation 1. Obtain 2D/3D Structure 2. Energy Minimization 3. Define Rotatable Bonds 4. Assign Charges Start->LigandPrep GridGen Define Binding Site (Grid Box Generation) ReceptorPrep->GridGen LigandPrep->GridGen Docking Execute Docking (e.g., AutoDock Vina) GridGen->Docking Analysis Results Analysis 1. Analyze Binding Affinity 2. Visualize Poses 3. Identify Interactions Docking->Analysis End End Analysis->End

Caption: The general workflow for a molecular docking experiment.

Protocol 3.1: Grid Generation & Docking Execution (using AutoDock Vina as an example)

Objective: To define the search space for docking and run the simulation.

Rationale: Instead of searching the entire protein surface, the docking algorithm is focused on a specific region, typically the active site. This is defined by a "grid box". A well-defined grid box increases computational efficiency and accuracy.[31] The docking software, like AutoDock Vina, then systematically explores the conformational and positional freedom of the ligand within this box.[32]

Materials:

  • Prepared receptor and ligand files (PDBQT format).

  • AutoDock Vina software.[31][32]

  • A text editor for creating the configuration file.

Procedure:

  • Identify the Binding Site: The most reliable way to define the binding site is to use the coordinates of a co-crystallized ligand from the original PDB file.[33]

  • Define the Grid Box: In your modeling software, center the grid box on the identified binding site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not excessively large, which would waste computational time. A common practice is to ensure the box extends approximately 10-15 Å beyond the ligand in each direction.[24]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters.[23][32]

  • Run Vina: Execute AutoDock Vina from the command line, pointing it to your configuration file. vina --config conf.txt --log log.txt

Post-Docking Analysis: Extracting Meaning from Data

Protocol 4.1: Analyzing and Interpreting Results

Objective: To evaluate the docking output to identify the most likely binding mode and understand the underlying molecular interactions.

Rationale: The top-ranked pose (most negative binding affinity) is not always the "correct" one. It is essential to visually inspect the top poses and analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) they form with the protein.[12][35] A pose that forms chemically sensible and well-established interactions with key active site residues is more credible, even if its score is slightly lower than the top-ranked pose.[11]

Materials:

  • Docking output file (e.g., results.pdbqt).

  • Log file with binding scores (e.g., log.txt).

  • Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).

  • Interaction analysis tools (e.g., PDBsum, LigPlot+).[36][37][38][39][40]

Procedure:

  • Examine Binding Affinities: Review the log file to see the binding affinity scores (in kcal/mol) for the generated poses. A more negative value suggests a stronger predicted binding affinity.[11]

  • Visualize Binding Poses: Load the receptor and the output ligand poses into a molecular viewer. Examine the top-ranked poses (typically the top 5-10).

  • Analyze Intermolecular Interactions: For the most promising poses, analyze the specific non-covalent interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors and residues in the kinase hinge region. This is a hallmark interaction for many kinase inhibitors.

    • Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand and hydrophobic residues in the active site.

    • Pi-Stacking/Cation-Pi Interactions: Identify potential stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

  • Compare to Known Binders: If a co-crystallized ligand was present in the original structure, compare your docked pose to the experimental binding mode. A low Root-Mean-Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystal pose indicates a successful docking protocol (a process called re-docking).[10][11]

  • Document Key Interactions: For the best pose, document the specific amino acid residues involved in key interactions. This information is invaluable for guiding subsequent medicinal chemistry efforts (e.g., structure-activity relationship studies).

Data Presentation

Quantitative results from docking multiple ligands or against multiple targets should be summarized in a clear, tabular format.

Table 1: Hypothetical Docking Results for 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Target KinasePDB IDBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Hydrophobic Interactions
EGFR2GS2-8.5Met793, Gln791Leu718, Val726, Ala743, Leu844
VEGFR24ASD-7.9Cys919, Asp1046Val848, Ala866, Leu889, Leu1035
CDK21HCK-7.2Leu83, Glu81Ile10, Ala31, Val64, Phe80, Leu134

Note: Data are hypothetical and for illustrative purposes only.

References

  • Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved March 7, 2026, from [Link]

  • Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChem - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Role of Tyrosine Kinases in Cancer: Signal Transduction Mechanisms and Therapeutic Targets - ijhsr.org. (2024, September 1). Retrieved March 7, 2026, from [Link]

  • PDBsum - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • PDBsum - Database Commons. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tyrosine kinase – Role and significance in Cancer - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • PDBsum: summaries and analyses of PDB structures | Nucleic Acids Research | Oxford Academic. (2001, January 1). Retrieved March 7, 2026, from [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChem Substance and Compound databases | Nucleic Acids Research | Oxford Academic. (2015, September 22). Retrieved March 7, 2026, from [Link]

  • PubChem Substance and Compound databases - PubMed - NIH. (2016, January 4). Retrieved March 7, 2026, from [Link]

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  • Protein Data Bank (PDB) - Catalog. (2023, July 26). Retrieved March 7, 2026, from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved March 7, 2026, from [Link]

  • RCSB PDB: Homepage. (2026, March 5). Retrieved March 7, 2026, from [Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved March 7, 2026, from [Link]

  • PubChem - Re3data.org. (2026, January 30). Retrieved March 7, 2026, from [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved March 7, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved March 7, 2026, from [Link]

  • PDBsum - SciCrunch | Research Resource Resolver. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). Retrieved March 7, 2026, from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 28). Retrieved March 7, 2026, from [Link]

  • a Web-based database of summaries and analyses of all PDB structures - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protein-ligand docking - Cresset Group. (n.d.). Retrieved March 7, 2026, from [Link]

  • Steps of ligand docking - Docking Server. (n.d.). Retrieved March 7, 2026, from [Link]

  • Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI. (n.d.). Retrieved March 7, 2026, from [Link]

  • Role of Protein Kinases in Cellular Signaling - IntechOpen. (2024, December 19). Retrieved March 7, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved March 7, 2026, from [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications. (2020, January 15). Retrieved March 7, 2026, from [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019, September 20). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved March 7, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. (2022, August 3). Retrieved March 7, 2026, from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 12). Retrieved March 7, 2026, from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. (2023, July 27). Retrieved March 7, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists, process scientists, and drug development professionals struggling with low isolated yields, regiochemical scrambling, and byproduct formation during the synthesis of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one .

Mechanistic Workflow & Causality

To troubleshoot sub-optimal yields, it is critical to understand the dual-reactivity of the starting material, 5-methylpyridine-2,3-diamine . The standard synthesis proceeds via an initial


-alkylation with an 

-halo ester (e.g., ethyl bromoacetate), followed by an intramolecular amidation (cyclization)[1].

The Causality of Failure: The fundamental challenge lies in the competitive nucleophilicity of the two primary amino groups. The 3-amino group is inherently more nucleophilic because the 2-amino group is resonance-deactivated by the lone pair of the adjacent pyridine nitrogen[2]. However, if the reaction is driven purely by thermodynamics (e.g., immediate application of high heat), the 2-amino group can outcompete, leading to the undesired regioisomer, the 3(4H)-one. Furthermore, the newly formed saturated 3,4-dihydro pyrazine ring is highly susceptible to aerobic oxidation, rapidly aromatizing into the fully conjugated pyrido[2,3-b]pyrazin-2(1H)-one if exposed to oxygen[3].

SynthRoute SM 5-Methylpyridine-2,3-diamine + Ethyl bromoacetate Inter1 N3-Alkylated Intermediate (Kinetic Control) SM->Inter1 Base, 0–25°C (Selective N3 Attack) Inter2 N2-Alkylated Intermediate (Thermodynamic Control) SM->Inter2 Strong Base / Heat (N2 Competing Attack) Target 7-Methyl-3,4-dihydro- pyrido[2,3-b]pyrazin-2(1H)-one (Desired Target) Inter1->Target Amidation / Heat (Cyclization) Dialk Dialkylated Byproducts (Over-alkylation) Inter1->Dialk Excess Alkylating Agent RegioTarget 7-Methyl-3,4-dihydro- pyrido[2,3-b]pyrazin-3(4H)-one (Undesired Regioisomer) Inter2->RegioTarget Amidation / Heat (Cyclization) OxProduct Aromatized Pyrido[2,3-b]pyrazin-2(1H)-one (Oxidation Byproduct) Target->OxProduct Aerobic O2 (Oxidation)

Caption: Divergent pathways and failure modes in dihydropyridopyrazinone synthesis.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a dominant peak at [M-2]⁺ instead of the expected target mass. What happened to my product? A: Your 3,4-dihydro product has undergone spontaneous aerobic oxidation. The 3,4-dihydropyrido[2,3-b]pyrazine core is highly prone to releasing two protons and two electrons to aromatize into the fully conjugated heterocycle[4]. Resolution: Treat the entire synthetic sequence as air-sensitive. Degas all solvents using the freeze-pump-thaw method or active sparging with Argon. Backfill reaction vessels with Argon. During aqueous workup, add a mild reducing agent or antioxidant (e.g., 0.1% ascorbic acid) to the aqueous phase.

Q: I am isolating a 1:1 mixture of the 2(1H)-one and the 3(4H)-one regioisomers. How do I improve regioselectivity? A: This indicates a loss of kinetic control during the initial alkylation phase. While the 3-amino group is the superior nucleophile[2], aggressive heating from the start allows the deactivated 2-amino group to compete. Resolution: Decouple the reaction into two distinct phases. Perform the dropwise addition of the


-halo ester at 0 °C in the presence of a mild, non-nucleophilic base (e.g., 

-Diisopropylethylamine, DIPEA) to lock in the N3-alkylated acyclic intermediate. Apply heat to drive the cyclization only after complete consumption of the starting diamine.

Q: My reaction stalls at the intermediate stage. I see the N3-alkylated acyclic mass, but the cyclization isn't proceeding. Why? A: The intramolecular amidation relies on the weakly nucleophilic 2-amino group attacking the ester carbonyl. In standard polar aprotic solvents at moderate temperatures, this step is kinetically sluggish. Resolution: Solvent exchange is key. After isolating the intermediate, resuspend it in a higher boiling solvent like toluene or glacial acetic acid, and heat to reflux (110–120 °C). Alternatively, microwave irradiation at 120 °C for 15 minutes is highly effective for driving sterically hindered heterocyclizations[1].

Q: TLC shows multiple polar, sticky spots running higher than the product. Yields are <15%. A: These are dialkylated or polyalkylated byproducts resulting from an excess of the electrophile. Both the primary amines and the generated secondary amines can attack ethyl bromoacetate. Resolution: Strictly cap the stoichiometry of the


-halo ester to 1.00–1.05 equivalents. Add it via a syringe pump over 1–2 hours to maintain a low active concentration of the electrophile.

Self-Validating Experimental Protocol

The following two-step methodology isolates the kinetic alkylation from the thermodynamic cyclization to mitigate regiochemical scrambling and byproduct oxidation.

Phase 1: Regioselective Alkylation

  • Preparation: In an oven-dried, Argon-flushed 100 mL round-bottom flask, dissolve 5-methylpyridine-2,3-diamine (10.0 mmol) in anhydrous, actively degassed DMF (30 mL).

  • Base Addition: Add DIPEA (12.0 mmol, 1.2 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve ethyl bromoacetate (10.5 mmol, 1.05 eq) in degassed DMF (10 mL). Add this solution dropwise via a programmable syringe pump over 60 minutes.

  • Validation (Checkpoint 1): Stir at 0 °C for an additional 2 hours. Pull a 10 µL aliquot and run LC-MS. You should observe >90% conversion to the acyclic intermediate

    
    . A void of dialkylated mass (
    
    
    
    ) validates successful kinetic control.

Phase 2: Cyclization and Anaerobic Workup 5. Cyclization: Remove the ice bath. Exchange the solvent if necessary, or heat the DMF solution to 100 °C for 4–6 hours under a steady Argon flow. 6. Validation (Checkpoint 2): Perform TLC (Silica, 5% MeOH in DCM). The intermediate spot should disappear entirely, replaced by the strongly UV-active target compound. 7. Quench & Extraction: Cool to room temperature. Pour the mixture into ice-cold brine (100 mL) containing 0.1% w/v ascorbic acid (to prevent rapid oxidation). Extract with degassed EtOAc (3 × 50 mL). 8. Purification: Dry the combined organic layers over anhydrous


, filter, and concentrate in vacuo. Purify by flash column chromatography (gradient: 0 to 10% MeOH in DCM) to afford the desired 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

Yield Optimization Parameters: Data Summary

The table below summarizes the quantitative impact of critical parameter adjustments on the overall isolated yield of the target dihydropyridopyrazinone core:

Parameter / VariableSub-Optimal ConditionOptimized ConditionImpact on Isolated YieldMechanism of Improvement
Atmospheric Control Open air / AmbientStrict Argon + Ascorbic acid workup+30% to +45%Suppresses the spontaneous oxidative aromatization to the [M-2]⁺ byproduct[3].
Base Selection NaOH or

(Strong/Insoluble)
DIPEA (Mild/Homogeneous)+15% to +20%Minimizes over-alkylation and degradation; effectively controls kinetic selectivity.
Temperature Profile Isothermal (90 °C throughout)0 °C for 1 h

100 °C for 4 h
+25% to +40%Enforces selective N3 attack prior to thermodynamic cyclization[2].
Electrophile Delivery Bolus additionSyringe pump (over 1 h)+10% to +15%Prevents dialkylation by maintaining a low transient electrophile concentration.
Cyclization Energy Conventional Heating (DMF, 90 °C, 12 h)Microwave Irradiation (120 °C, 15 min)+10% (Significant time saving)Safely overcomes the high activation barrier of sluggish intramolecular amidation[1].

References

  • Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry.5

  • Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. National Institutes of Health (NIH). 2

  • Pyrido[2,3-b]pyrazin-3(4H)-one | Research Compound. Benchchem. 1

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones. National Institutes of Health (NIH). 3

Sources

Side product formation in the synthesis of pyridopyrazinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Solutions & Technical Support Center , specifically curated for researchers and medicinal chemists navigating the complex synthesis of pyridopyrazinones.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Pyridopyrazinone scaffolds—critical for developing targeted kinase inhibitors, phosphodiesterase inhibitors, and antibacterial agents—are notoriously susceptible to regiochemical scrambling and side-product formation during cyclocondensation[1]. This portal will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to ensure experimental integrity.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: I am observing a nearly 1:1 mixture of 2-substituted and 3-substituted pyrido[2,3-b]pyrazinones when reacting 2,3-diaminopyridine with an α-keto ester. How do I establish strict regiocontrol? The Causality: The cyclocondensation of a diaminopyridine with an unsymmetrical 1,2-dicarbonyl compound proceeds via the sequential formation of two imine bonds[2]. Regioselectivity is dictated by matching the most nucleophilic amine with the most electrophilic carbonyl. In 2,3-diaminopyridine, the 3-amino group is kinetically more nucleophilic; the 2-amino group’s electron density is heavily depleted by the adjacent strongly electronegative pyridine nitrogen[2]. The Fix: If you use standard refluxing thermal conditions (e.g., boiling ethanol), the excessive thermal energy overrides this inherent kinetic preference, leading to a thermodynamically scrambled mixture of regioisomers[1]. To enforce kinetic control, shift to a mild, room-temperature organocatalytic approach (e.g., Saccharin or Brönsted Acid Hydrotrope Combined (BAHC) catalysts). These catalysts lower the activation energy for the initial nucleophilic attack of the 3-amino group onto the more electrophilic ketone/aldehyde, locking in the regiochemistry before the slower 2-amino group can react[3],[4].

Q2: My LC-MS shows significant amounts of uncyclized "open-chain" intermediates and oxidative degradation side products. What went wrong? The Causality: Incomplete cyclization usually occurs when the secondary dehydration step is stalled, often due to a lack of sufficient acid catalysis to activate the secondary carbonyl for the final ring closure. Conversely, if you force the reaction with strong mineral acids and high heat, the electron-rich diaminopyridine core undergoes oxidative degradation, generating dark, polymeric side products. The Fix: Avoid harsh mineral acids. Implement a mild organic acid catalyst like saccharin (which functions via its acidic form) in a polar protic solvent like methanol. This provides the exact proton shuttling needed to facilitate the final dehydration and cyclization step quantitatively at room temperature without triggering oxidative degradation[4].

Q3: During downstream functionalization, I am plagued by multiple


-alkylated side products instead of targeted substitution at the pyrazine or pyridine rings. How can I control this? 
The Causality:  The nitrogen atoms in both the pyridine and pyrazine rings of the pyridopyrazinone core are highly nucleophilic. Specifically, tautomerization of the lactam functionality creates competing nucleophilic centers, and 

-alkylation at the

-4 or

-6 positions is often energetically similar to standard

-alkylation[1]. The Fix: Avoid unselective alkylating agents if direct ring functionalization is desired. Instead, build your scaffold using a pre-halogenated precursor (e.g., 8-chloro or 8-iodo-2,3-diaminopyridine). Once the core is synthesized, utilize precision cross-coupling reactions (like Buchwald-Hartwig aminations) directed specifically at the halogen vector[1],[2]. This orthogonal approach completely bypasses the unpredictable nucleophilicity of the pyrazine ring nitrogens.

Part 2: Workflow Visualization

The following diagram illustrates the path-dependent logical relationships dictating product outcomes in pyridopyrazinone synthesis.

Workflow Start Reagents: 2,3-Diaminopyridine + Unsymmetrical α-Keto Ester Path1 Thermal Route (Refluxing EtOH/AcOH) Start->Path1 High Activation Energy Path2 Organocatalytic Route (Saccharin or BAHC, RT) Start->Path2 Mild Proton Activation Result1 Thermodynamic Scrambling: Regioisomeric Mixtures + Degradation Side Products Path1->Result1 Uncontrolled Cyclization Result2 Strict Kinetic Control: Highly Selective Pyrido[2,3-b]pyrazin-3(4H)-one Path2->Result2 Rapid, Clean Conversion

Reaction logic and path-dependence dictating the regiochemical outcomes in cyclocondensations.

Part 3: Quantitative Data & Standard Operating Procedures

To understand the tangible impact of reaction engineering, compare the quantitative performance of various solvent/catalyst systems in suppressing side products during the synthesis of 3-arylpyrido[2,3-b]pyrazinones.

Table 1: Influence of Catalytic Conditions on Regioselectivity and Yields

Synthesis ConditionAverage Isolated YieldRegioisomer Ratio (3-one : 2-one)Primary Side Products Observed
Ethanol, Reflux (Uncatalyzed) 45 - 55%60 : 40Open-chain intermediates, oxidative polymers
Acetic Acid, Reflux 60 - 65%75 : 25Thermal degradation products
BAHC Catalyst, Water, RT [3]88 - 90%>95 : 5Negligible
Saccharin (10 mol%), MeOH, RT [4]92 - 98% >98 : 2 Negligible (Self-validating baseline)
Standard Operating Procedure: Regioselective Synthesis via Saccharin Organocatalysis

This validated protocol replaces brute-force thermal cyclization with mild organocatalysis, fundamentally preventing the formation of undesired regioisomers and degradation byproducts[4].

  • Step 1: Substrate Preparation. In a clean, dry 50 mL round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and your selected unsymmetrical 1,2-dicarbonyl compound (e.g., an arylglyoxal or α-keto ester) (1.0 mmol) in 5.0 mL of analytical grade methanol.

  • Step 2: Catalytic Initiation. Add Saccharin (0.1 mmol, 10 mol%) to the stirring mixture in a single portion. Mechanistic Note: Saccharin acts as an ideal Brönsted acid, precisely tuning the pH to activate the more electrophilic carbonyl carbon without protonating and deactivating the critical 3-amino nucleophile.

  • Step 3: Ambient Cyclocondensation. Stir the reaction mixture at room temperature (20-25°C). Monitor by TLC. Because the activation barrier is chemically lowered rather than thermally breached, the reaction typically reaches complete kinetic conversion within 5 to 15 minutes.

  • Step 4: Product Isolation (Work-Up). Add 10 mL of distilled water dropwise to the methanol solution under vigorous stirring. The highly polar medium forces the target pyrido[2,3-b]pyrazin-3(4H)-one to precipitate as a clean solid.

  • Step 5: Filtration & Validation. Filter the precipitate under vacuum, wash sequentially with cold water and a minimal amount of cold ethanol, and dry under a vacuum. This straightforward precipitation completely eliminates the need for complex, lossy column chromatography to separate side products.

References

  • Benchchem. "8-Chloropyrido[3,4-b]pyrazine | Benchchem: Achieving regioselectivity in the synthesis of this compound". Benchchem.
  • Benchchem. "Pyrido[2,3-b]pyrazin-3(4H)-one | Research Compound". Benchchem.
  • ResearchGate. "Recent synthetic methodologies for pyridopyrazines: An update". ResearchGate.
  • ResearchGate. "(PDF) Saccharin as an Organocatalyst for Quinoxalines and Pyrido[2,3-b]pyrazines syntheses". ResearchGate.

Sources

Technical Support Center: Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical pain points researchers and drug development professionals face when isolating polar heterocycles.

Polar heterocyclic compounds—such as nitrogen-dense pharmaceuticals, nucleosides, and natural products—present a unique "solubility paradox." They are often too hydrophilic to be retained by standard reversed-phase liquid chromatography (RP-HPLC) yet are prone to severe peak tailing due to secondary electrostatic interactions[1][2].

This guide is structurally engineered to transition you from root-cause diagnostics to advanced, self-validating purification protocols.

Diagnostic Decision Matrix

Before adjusting gradients or swapping solvents, it is critical to diagnose the chromatographic failure mode. The following logic tree maps the primary physical phenomena governing polar heterocycle purification.

G Start Polar Heterocycle Purification Q1 Retained on Standard C18 RP-HPLC? Start->Q1 Yes1 Assess Peak Symmetry Q1->Yes1 Yes (> 2 CVs) No1 Select Orthogonal Retention Mode Q1->No1 No (Elutes in Void) Q2 Severe Tailing (Asymmetry > 1.5)? Yes1->Q2 HILIC HILIC (Silica/Amide) High Aprotic Organic No1->HILIC Highly Water Soluble SFC Preparative SFC with Chaotropic Additive No1->SFC Green Prep-Scale Req. Opt1 Use Polar-Embedded C18 or Optimize Buffer pH Q2->Opt1 Yes

Decision tree for selecting a purification strategy for polar heterocyclic compounds.

Troubleshooting Guide: The "Why" and "How"

Issue A: "My compound elutes in the void volume on a C18 column."
  • The Causality: Standard alkyl (C18) stationary phases rely on hydrophobic partitioning. Highly polar heterocycles possess hydration shells that thermodynamically favor the aqueous mobile phase over the non-polar stationary phase[3].

  • The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC effectively operates as an "aqueous normal-phase" technique. The weaker solvent is aprotic (typically acetonitrile), while water acts as the strong eluting solvent[3].

Issue B: "My peaks are severely tailing, causing poor fraction purity."
  • The Causality: Peak tailing in RP-HPLC is typically a symptom of mixed retention mechanisms. At mid-range pH (pH > 3.0), residual silanol groups on silica-based columns deprotonate to form anionic species (

    
    )[2]. The basic nitrogen atoms in your heterocycle become protonated and undergo strong, sluggish ion-exchange interactions with these silanols, dragging out the elution profile[2].
    
  • The Solution: Use an end-capped or polar-embedded column. End-capping chemically blocks residual silanols, while polar-embedded phases (containing an internal amide or carbamate group) create a local water-enriched layer that shields basic analytes from the silica backbone[2][4]. Alternatively, lower the mobile phase pH below 3.0 using Trifluoroacetic acid (TFA) to protonate and neutralize the silanols.

Issue C: "I scaled up to Supercritical Fluid Chromatography (SFC), but my polar compound won't elute."
  • The Causality: Supercritical

    
     is highly non-polar. While co-solvents like methanol are added, strongly polar reaction mixtures still aggressively hydrogen-bond to the stationary phase[5].
    
  • The Solution: Introduce a chaotropic modifier . Adding aqueous Ammonium Hydroxide (

    
    ) to the methanol co-solvent triggers an in situ reaction with 
    
    
    
    , generating a bicarbonate counterion (
    
    
    )[5][6]. This species acts as a potent chaotropic agent that disrupts rigid hydrogen-bonding networks, allowing highly polar peptides and heterocycles to elute efficiently[6].

Mechanistic Deep-Dive: HILIC

Understanding HILIC requires recognizing that retention is a multi-modal process. It is not just adsorption; it relies on a partitioned water layer.

HILIC_Mech MobilePhase Aprotic Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer on Polar Silica MobilePhase->WaterLayer Hydrates surface Analyte Polar Heterocycle (Hydrophilic) Partitioning Liquid-Liquid Partitioning Analyte->Partitioning Dissolves into Secondary Electrostatic & H-Bonding Analyte->Secondary Binds to Partitioning->WaterLayer Secondary->WaterLayer

Mechanistic pathway of HILIC combining liquid partitioning and electrostatic interactions.

Quantitative Performance Data

The following table summarizes empirically validated parameters demonstrating how stationary phase selection directly impacts the resolution and tailing of specific polar heterocycles[4].

CompoundColumn ChemistryMobile Phase SystemRetention Time (min)Peak Asymmetry (As)Diagnostic Assessment
Melamine Standard C1895:5 Water:Acetonitrile1.2N/ATotal failure; void elution[4].
Melamine Polar-Embedded C1895:5 Water:Acetonitrile4.51.1Optimal retention & symmetry[4].
Nicotinamide Standard C1890:10 Water:Methanol2.11.8Severe tailing (Silanol interaction)[4].
Nicotinamide Polar-Endcapped C1890:10 Water:Methanol5.31.2End-capping shields silanols[4].

Standardized Experimental Protocols

A robust purification must be a self-validating system. Follow these authoritative, step-by-step methodologies to secure reproducible recoveries.

Protocol A: Developing a Preparative HILIC Workflow

Objective: Isolate a highly water-soluble polar pharmaceutical intermediate.

  • Column Selection: Equip a bare silica, diol, or zwitterionic HILIC preparative column[1]. Rationale: Zwitterionic phases balance electrostatic attraction, preventing irreversible binding of charged compounds.

  • Mobile Phase Preparation:

    • Solvent A (Weak): High-purity Acetonitrile (do not use Methanol as the weak solvent in HILIC, as it competes too strongly for hydrogen bonds)[3].

    • Solvent B (Strong):

      
       Ammonium Acetate in Water (pH ~5.8). Rationale: A minimum of 3-5% water and buffer salts are required to establish and stabilize the immobilized aqueous layer on the silica surface.
      
  • Sample Dilution: Dissolve the crude sample in a diluent matching the starting conditions (e.g., 80% Acetonitrile / 20% Water). Caution: Injecting a sample dissolved in 100% water will collapse the local HILIC partition layer, causing severe band broadening.

  • Gradient Elution: Run a gradient from 90% A to 50% A over 15 Column Volumes (CVs). Polar compounds will elute as the aqueous (strong) solvent concentration increases[7].

Protocol B: Preparative SFC using Chaotropic Modifiers

Objective: Purify a multi-component reaction mixture of cyclic peptides or highly polar bases[5].

  • System Prep: Ensure your preparative SFC is rated for basic modifiers.

  • Modifier Formulation: Prepare the co-solvent (Modifier) by mixing Methanol with high water content and

    
    . A validated ratio is Methanol containing 5% Water and 1% 
    
    
    
    (v/v)[6].
  • Equilibration: Equilibrate the column (e.g., 2-Ethylpyridine stationary phase) with

    
     and 15% formulated Modifier. Mechanistic Check: The 
    
    
    
    will react with the pressurized
    
    
    to form the chaotropic bicarbonate (
    
    
    ) anion in situ[5].
  • Separation: Execute a generic gradient from 15% to 50% Modifier. The bicarbonate disrupts the rigid hydrogen-bonding networks holding the polar analyte to the stationary phase, yielding sharp, symmetrical peaks[6].

Frequently Asked Questions (FAQs)

Q: Can I use Solid-Phase Extraction (SPE) as a preliminary clean-up step for heterocycles? A: Yes. For polar heterocyclic amines, mixed-mode cation exchange SPE is highly effective. The matrix is washed with organic solvents to remove neutral impurities, and the polar heterocycle is subsequently eluted using an organic solvent spiked with a strong base (e.g., 5%


 in Methanol) to neutralize the basic nitrogen and release it from the sorbent[4][8].

Q: Why do my early-eluting peaks tail significantly worse than late-eluting ones? A: This is a hallmark of "extra-column volume" effects rather than chemical silanol interactions. The internal diameter of your tubing, detector flow cell volume, and injection dispersion disproportionately affect poorly retained compounds[2][9]. Minimize PEEK tubing lengths and switch to 0.005" ID tubing to restore Gaussian peak symmetry[2].

Q: Will changing my organic modifier from Acetonitrile to Methanol in RP-HPLC fix peak tailing? A: It can fundamentally alter it, but not always "fix" it. Methanol is a protic solvent and can participate in hydrogen bonding with both the analyte and the stationary phase, occasionally masking silanol interactions better than aprotic acetonitrile. However, it may also change the elution order entirely. It is generally safer to adjust the buffer pH or utilize a polar-embedded column[2][4].

References

  • HILIC Explained: What It Is & How It Works Source: Phenomenex URL:[Link]

  • What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications Source: RJ Wave URL: [Link]

  • Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale Source: PubMed URL:[Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections Source: Pharma Growth Hub URL:[Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Source: Chromatography Today URL:[Link]

Sources

Improving the selectivity of a pyridopyrazinone-based kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I have structured this guide to address the most complex troubleshooting scenarios encountered when optimizing the selectivity of pyridopyrazinone-based kinase inhibitors.

To bridge the gap between chemical design and biological efficacy, this guide relies on causality-driven methodologies. Every troubleshooting step and protocol provided here is designed as a self-validating system to ensure that your observed experimental data accurately reflects true target engagement.

Section 1: Structural Troubleshooting & Selectivity Mechanisms (FAQ)

Q: Our lead pyridopyrazinone compound exhibits potent BRAF inhibition but suffers from broad-spectrum kinome cross-reactivity (e.g., hitting PI3K, VEGFR, and wild-type BRAF). How can we engineer high target selectivity?

A: Broad-spectrum kinome cross-reactivity is a hallmark of Type I inhibition , where the compound binds to the structurally conserved ATP-binding pocket of the kinase in its active (DFG-in) conformation[1]. To force selectivity for mutant kinases such as


, you must engineer the pyridopyrazinone to act as a Type II inhibitor [2].

Type II inhibitors target the inactive (DFG-out) conformation, exploiting an allosteric hydrophobic back pocket (the BPI cavity) adjacent to the ATP site . By introducing a sterically bulky or specifically oriented functional group—such as a thiomethyl group or a lipophilic


-aryl ring —to the central hinge-binding scaffold, you force a steric clash with the active wild-type kinase[2][3]. The molecule will only fit into the relaxed back pocket of the mutant inactive state . This thermodynamic preference for the mutant conformation practically eliminates cross-reactivity against structurally rigid active kinases.

Q: We observe Phosphodiesterase 5 (PDE5) inhibition as a recurrent off-target effect in our biochemical assays. Why does the pyridopyrazinone scaffold hit PDE5, and how can it be abolished?

A: The pyridopyrazinone core is an excellent purine mimetic. Because PDE5 naturally hydrolyzes cGMP (a purine derivative), its catalytic domain heavily recognizes tri-substituted pyridopyrazinones, often yielding


 values in the nanomolar range [4][5].

To abolish this, you must analyze the solvent-exposed region of your inhibitor. PDE5's active site requires a highly specific hydrogen bond donor/acceptor pattern interacting with its Q817 residue[5]. By structurally altering the nitrogen methylation pattern on the pyridopyrazinone core (specifically the


 position of the imidazolone or pyrazinone ring), you disrupt the critical bidentate hydrogen bonds required by PDE5 while perfectly preserving the single hinge-binding hydrogen bond required for kinase inhibition [3].

Section 2: Data Visualization & Compound Profiling

To track optimization, biological data must be stratified by target state (mutant vs. wild-type) and known off-targets. Below is a comparative profile demonstrating how structural tuning of the pyridopyrazinone core dramatically alters kinome selectivity.

Table 1: Comparative Selectivity Profiling Data

Inhibitor Design


Wild-Type BRAF

PDE5

Mechanistic Profile
Unsubstituted Core 450 nM410 nM60 nMATP-Competitive (Type I), Poor Selectivity
Thiomethyl (+) Analog 19 nM>1,000 nM>10,000 nMInactive Conformation (Type II), High Selectivity

-Aryl (+) Analog
12 nM850 nM>5,000 nMInactive Conformation (Type II), High Selectivity

Data summarized from established pyridopyrazinone profiling studies.[3][5][6]

MAPK_Pathway RAS RAS (Active) BRAF_WT Wild-Type BRAF RAS->BRAF_WT  Regulated MEK MEK 1/2 BRAF_WT->MEK BRAF_MUT BRAF V600E (Mutant) BRAF_MUT->MEK  Constitutive  Activation Inhibitor Pyridopyrazinone (Type II Inhibitor) Inhibitor->BRAF_MUT  Allosteric Block ERK ERK 1/2 MEK->ERK Prolif Tumor Growth ERK->Prolif

Fig 1: Pyridopyrazinone Type-II allosteric block of mutant BRAF in the MAPK cascade.

Section 3: Workflow & Step-by-Step Validation Protocols

Standard biochemical cell-free assays do not account for intracellular ATP competition or membrane transport[2]. To confirm genuine target selectivity, you must utilize an Intracellular Washout Assay .

SelectivityWorkflow S1 1. In Vitro Kinase Panel S2 2. Cell-Based Phospho-Assay S1->S2 S3 3. Washout Recovery S2->S3 S4 4. In Vivo Xenograft S3->S4

Fig 2: Multi-tier testing workflow to validate intracellular kinase inhibitor selectivity.

Protocol: Cell-Based Target Engagement & Washout Recovery

Objective: Prove intracellular selectivity and measure compound residence time on the target kinase.

Step-by-Step Methodology:

  • Isogenic Cell Seeding: Plate paired cell lines in 6-well plates at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cells/well. Use a mutation-driven line (e.g., WM266.4 cells for 
    
    
    
    ) and a wild-type line (e.g., SW620 cells) . Allow 24 hours for adherence.
  • Steady-State Dosing: Treat the cells with the pyridopyrazinone inhibitor at a concentration ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     the biochemical 
    
    
    
    (e.g., 0.1
    
    
    M). Incubate for exactly 2 hours to ensure steady-state intracellular target occupancy without inducing early apoptosis.
  • The Washout Phase: Aspirate the drug-containing media. Gently wash the cells three times with ice-cold PBS to remove unbound circulating inhibitor, then replace with fresh, inhibitor-free media containing 10% FBS.

  • Time-Course Lysis: Lyse designated wells at

    
     hours post-washout. Use RIPA lysis buffer aggressively supplemented with both protease and phosphatase inhibitor cocktails to instantly freeze the downstream phosphorylation state.
    
  • Signal Quantification: Perform quantitative fluorescent Western blotting (e.g., LI-COR multiplexing). Probe simultaneously for phospho-MEK1/2, total MEK, phospho-ERK1/2, and total ERK[6]. Calculate the pERK/total ERK ratio.

Causality & Self-Validation: Why is this protocol a self-validating system? If the pyridopyrazinone inhibitor is non-selective or acting as a general cytotoxic agent, phosphorylation levels will uniformly drop across both the SW620 (Wild-Type) and WM266.4 (Mutant) cell lines[2]. However, if your structural modifications successfully imparted Type II allosteric selectivity, you will observe a rapid recovery of pERK in the Wild-Type cells within 1–4 hours post-washout, while the Mutant line will exhibit prolonged suppression (often >8 hours) due to the slow off-rate and high residence time characteristic of the DFG-out locked state[2][6].

References

  • Whittaker, S. R., et al. "A Novel, Selective, and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF." Cancer Research 70.20 (2010): 8036-8044. URL: [Link]

  • El-Sayed, N. N. E., et al. "Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties." Pharmaceuticals 15.9 (2022): 1148. URL: [Link]

  • Niculescu-Duvaz, D., et al. "Pyridoimidazolones as Novel Potent Inhibitors of v-Raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF)." Journal of Medicinal Chemistry 52.8 (2009): 2255-2264. URL: [Link]

Sources

Technical Support Center: Strategies to Reduce Non-Specific Binding of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for kinase inhibitor research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor specificity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the scientific integrity of your results.

I. Introduction to the Challenge of Non-Specific Binding

Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1][2][3] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][2] However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge: the non-specific binding of inhibitors to off-target kinases.[4][5][6] This can lead to misleading experimental results and potential toxicity in therapeutic applications.[5] This guide provides strategies to mitigate these issues and enhance the selectivity of your kinase inhibitors.

II. FAQs: Quick Answers to Common Problems

Q1: My kinase inhibitor shows high background signal in my biochemical assay. What are the likely causes and immediate troubleshooting steps?

High background signal often points to non-specific binding of your inhibitor to assay components or the kinase itself. Here’s a checklist to diagnose and address the issue:

  • Suboptimal Buffer Composition: Ensure your assay buffer has the optimal pH and ionic strength. Adding salts like NaCl can help shield electrostatic interactions that contribute to non-specific binding.[7]

  • Inadequate Blocking: The absence or insufficient concentration of a blocking agent is a common culprit. Bovine Serum Albumin (BSA) or non-fat dry milk are effective in blocking non-specific sites.[7]

  • Detergent Concentration: Non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions, but excessive concentrations can also denature your kinase.[7] Titrate the detergent to find the optimal concentration.

  • Compound Aggregation: Your inhibitor may be forming aggregates at the concentration used. Test a lower concentration range or use a different solvent.

Q2: I'm observing conflicting IC50 values for the same inhibitor in biochemical and cell-based assays. Why is this happening?

Discrepancies between in vitro and cellular potency are common and highlight the importance of a multi-faceted approach to inhibitor characterization.[8]

  • Cellular Permeability: Your compound may have poor cell membrane permeability, resulting in a lower effective intracellular concentration.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, actively removing it from the cell.

  • Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are typically lower.[2]

  • Off-Target Effects in Cells: The observed cellular phenotype may be due to the inhibitor hitting an unintended target, which may be more sensitive to the compound than your primary target.

Q3: How do I choose the right control compounds for my kinase inhibitor experiments?

Proper controls are essential for validating your results.

  • Negative Control: Use a structurally similar but inactive analog of your inhibitor. This helps to ensure that the observed effects are due to specific inhibition of the target kinase and not a general property of the chemical scaffold.

  • Positive Control: A well-characterized, potent inhibitor of your target kinase should be included to validate the assay system.[2]

  • Vehicle Control: Always include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve your inhibitor to account for any solvent-related effects.

III. Troubleshooting Guides: In-Depth Methodologies

Guide 1: Optimizing Biochemical Assays to Minimize Non-Specific Binding

Biochemical assays are the first line of evaluation for kinase inhibitors.[2] However, their in vitro nature makes them susceptible to artifacts.

Understanding the Causality Behind Assay Optimization

The goal of optimizing a biochemical kinase assay is to create an environment that favors specific, high-affinity binding of your inhibitor to the target kinase while minimizing low-affinity, non-specific interactions. This is achieved by carefully controlling the physicochemical properties of the assay buffer and the concentrations of all components.

Experimental Workflow for Assay Optimization

Assay_Optimization_Workflow Start Start: High Background or Poor Signal-to-Noise Buffer_Opt Buffer Optimization (pH, Ionic Strength) Start->Buffer_Opt Step 1 Detergent_Titr Detergent Titration (e.g., Tween-20) Buffer_Opt->Detergent_Titr Step 2 Blocking_Agent Blocking Agent Titration (e.g., BSA) Detergent_Titr->Blocking_Agent Step 3 Enzyme_Conc Enzyme Concentration Optimization Blocking_Agent->Enzyme_Conc Step 4 Substrate_Conc Substrate & ATP Concentration Optimization Enzyme_Conc->Substrate_Conc Step 5 End End: Optimized Assay with Low Non-Specific Binding Substrate_Conc->End Step 6

Caption: Workflow for optimizing biochemical kinase assays.

Detailed Protocol: Determining Optimal Blocking Agent Concentration
  • Prepare a range of blocking agent concentrations: Create serial dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[7]

  • Set up your assay plate: Prepare your kinase reaction in a microplate format.

  • Incubate with blocking agent: Add the different concentrations of the blocking agent to the wells and incubate.

  • Run the kinase reaction: Initiate the kinase reaction by adding ATP.

  • Measure kinase activity: Use your chosen detection method (e.g., TR-FRET, luminescence) to measure kinase activity.[9][10]

  • Analyze the data: Plot kinase activity against the blocking agent concentration. The optimal concentration will be the lowest concentration that provides the minimal non-specific binding without significantly impacting the specific signal.

Data Presentation: Impact of Assay Components on Non-Specific Binding
Assay ComponentFunction in Reducing Non-Specific BindingTypical Concentration RangePotential Pitfalls
Bovine Serum Albumin (BSA) Blocks non-specific binding sites on plasticware and other surfaces.0.1% - 5% (w/v)Can sometimes interfere with enzyme activity at high concentrations.
Tween-20/Triton X-100 Non-ionic detergents that reduce hydrophobic interactions.[7]0.01% - 0.1% (v/v)[7]High concentrations can denature the kinase.
Sodium Chloride (NaCl) Increases ionic strength to shield electrostatic interactions.50 mM - 500 mM[7]May affect kinase activity at very high concentrations.
Guide 2: Validating Target Engagement in a Cellular Context

Confirming that your inhibitor binds to its intended target within a living cell is a critical step in drug development.[11] Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[11][12][13][14][15]

The Principle of CETSA®

CETSA® is based on the principle that the binding of a ligand (your inhibitor) can stabilize its target protein against thermal denaturation.[14] By heating cells treated with your inhibitor and then measuring the amount of soluble target protein remaining, you can infer target engagement.[11][12]

Experimental Workflow for CETSA®

CETSA_Workflow Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Inhibitor and Vehicle Control Cell_Culture->Compound_Treatment Heat_Challenge 3. Apply Heat Gradient Compound_Treatment->Heat_Challenge Cell_Lysis 4. Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation 5. Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification 6. Quantify Soluble Target (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis 7. Generate Melt Curve and Determine Tm Shift Protein_Quantification->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA®

This variation of CETSA® is used to determine the potency of target engagement at a single, fixed temperature.[12]

  • Determine the optimal heating temperature: Perform a standard CETSA® experiment to identify a temperature that results in significant, but not complete, denaturation of the target protein in the absence of the inhibitor.

  • Treat cells with a dose-response of your inhibitor: Incubate cells with a serial dilution of your inhibitor.

  • Apply the fixed heat challenge: Heat all samples at the predetermined optimal temperature.[12]

  • Lyse cells and separate fractions: Lyse the cells and use centrifugation to separate the soluble and aggregated protein fractions.

  • Quantify soluble protein: Measure the amount of soluble target protein in each sample.

  • Generate a dose-response curve: Plot the amount of soluble protein as a function of inhibitor concentration to determine the EC50 for target engagement.

Guide 3: Assessing Inhibitor Selectivity Across the Kinome

Even with optimized assays, it's crucial to understand the broader selectivity profile of your inhibitor. Kinome profiling services offer a comprehensive way to assess this.[16][17][18][19]

Why Kinome Profiling is Essential

Kinome profiling involves screening your inhibitor against a large panel of kinases to identify potential off-targets.[16][17][19] This information is invaluable for:

  • Interpreting cellular phenotypes: Knowing the off-targets of your inhibitor can help you to deconvolute which kinase is responsible for a particular cellular effect.

  • Predicting potential toxicity: Widespread off-target activity can be an indicator of potential toxicity in a therapeutic setting.

  • Guiding medicinal chemistry efforts: The selectivity profile can inform the design of more specific inhibitors.[1][4][5][20]

Common Kinome Profiling Platforms
PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of ³²P or ³³P-labeled phosphate from ATP onto a substrate.[21]Considered the "gold standard" for direct measurement of catalytic activity.[21]Requires handling of radioactive materials.
Competition Binding Assays Measures the ability of a test compound to displace a known, labeled ligand from the kinase active site.[21][22][23]Does not require an active kinase or substrate.[21] Can be performed with partially purified kinases.[21]Does not measure catalytic activity and may miss non-ATP competitive inhibitors.[21]
Mass Spectrometry-Based Methods Quantifies the phosphorylation of substrates or the capture of kinases on inhibitor-coated beads.[16][24]Can provide a global view of kinome activity in a cellular context.[24]Can be technically complex and require specialized equipment.
Cell-Based Target Engagement (e.g., NanoBRET™) Measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[25][26]Provides a direct measure of target engagement in a physiological setting.[25][27]Requires the expression of a fusion protein.
Interpreting Kinome Profiling Data

When analyzing your kinome profiling data, consider the following:

  • Potency: How strongly does your inhibitor bind to on- and off-targets?

  • Selectivity Score: Some platforms provide a selectivity score that quantifies the overall specificity of the inhibitor.

  • Phylogenetic Tree: Visualizing the inhibited kinases on a phylogenetic tree can reveal if your inhibitor has a preference for certain kinase families.

IV. Advanced Strategies for Enhancing Kinase Inhibitor Selectivity

Medicinal Chemistry Approaches

The design of the inhibitor itself is a primary determinant of its selectivity.[1][5]

  • Targeting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket in the ATP-binding site. Designing inhibitors with bulky substituents that clash with large gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.[4]

  • Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[4][6][28][29][30]

  • Allosteric Inhibition: Targeting allosteric sites outside of the highly conserved ATP-binding pocket is a promising strategy for developing highly selective inhibitors.[20][31][32]

Leveraging Residence Time

The duration of time an inhibitor remains bound to its target (residence time) is increasingly recognized as a critical factor for drug efficacy.[33][34]

  • Washout Experiments: These experiments measure the rate of inhibitor dissociation from the target. A slow "off-rate" can lead to prolonged target inhibition even after the inhibitor has been cleared from circulation.[26][33][35] This can be particularly advantageous for covalent inhibitors.[35]

V. References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (2002, December 15). PubMed.

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS.

  • KINASE PROFILING & SCREENING - Reaction Biology. (2020, July). Reaction Biology.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). NCBI.

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology.

  • Recent advances in methods to assess the activity of the kinome - PMC. (2017, June 26). PMC.

  • Competition binding assay for measuring the interaction between... - ResearchGate. ResearchGate.

  • [C085] A New Method to Determine Drug-Target Residence Time of Kinase Inhibitors in Living Cells. - carnabio.com. carnabio.com.

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis. (2016, February 22). Taylor & Francis.

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025, May 10). Authorea.

  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. Pelago Bioscience.

  • Strategies for the design of selective protein kinase inhibitors - PubMed. (2008, October 15). PubMed.

  • New data analysis method accelerates design of safer covalent inhibitors. (2025, September 30). Baylor College of Medicine.

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF - ResearchGate. ResearchGate.

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (2020, October 8). PubMed.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Bio-protocol.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. Benchchem.

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.

  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (2021, March 8). Cayman Chemical.

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. PMC.

  • Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC. (2016, January 1). PMC.

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) | Journal of Medicinal Chemistry - ACS Publications. (2023, May 23). ACS Publications.

  • Minimizing false positives in kinase virtual screens - PubMed. (2006, August 1). PubMed.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. PMC.

  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - Our journal portfolio - PLOS. (2016, September 6). PLOS.

  • Characterize Kinase Inhibitors by Kinome Profiling - Pamgene. Pamgene.

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.

  • CHAPTER 4: Covalent Inhibition of Kinases - Books - The Royal Society of Chemistry. The Royal Society of Chemistry.

  • Kinase Selectivity Profiling System: General Panel Protocol - Promega Corporation. Promega Corporation.

  • Designing selective irreversible inhibitors | Enzymlogic. Enzymlogic.

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Discovery.

  • Strategies for reducing non-specific binding in receptor assays - Benchchem. Benchchem.

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - bioRxiv.org. (2025, October 10). bioRxiv.org.

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. ResearchGate.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12). MDPI.

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH.

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Celtarys.

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). NCBI.

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. PMC.

  • Measuring Kinase Inhibitor Residence Times - MilliporeSigma. MilliporeSigma.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology.

  • Virtual Target Screening: Validation Using Kinase Inhibitors - PMC. PMC.

  • Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega.

  • The challenge of selecting protein kinase assays for lead discovery optimization. ResearchGate.

  • Determination of Drug-Kinase Residence Time in a Homogenous, Low-Volume Format. Thermo Fisher Scientific.

  • Immune Complex Protein Kinase Assays - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

Sources

Validation & Comparative

Head-to-head comparison of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with known FLT3 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Head-to-Head Comparison: 7-Methyl-3,4-Dihydropyrido[2,3-b]Pyrazin-2(1H)-One vs. Standard-of-Care FLT3 Inhibitors

By: Senior Application Scientist Target Audience: Assay Developers, Medicinal Chemists, and Translational Oncology Researchers

Executive Summary & Compound Rationale

FMS-like tyrosine kinase 3 (FLT3) mutations, notably Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations (e.g., D835Y), are the most common driver mutations in Acute Myeloid Leukemia (AML)[1]. While next-generation Type I (e.g., Gilteritinib) and Type II (e.g., Quizartinib) inhibitors have revolutionized therapeutic paradigms, acquired clinical resistance via "gatekeeper" or secondary activation-loop mutations remains an unyielding bottleneck[2].

Enter the 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold. This rigid, bicyclic chemotype introduces a highly distinct steric and electronic profile to the kinase ATP-binding pocket. In my experience optimizing biochemical assays for recalcitrant kinases, rigid hinge-binders that avoid reliance on the highly flexible DFG (Asp-Phe-Gly) motif provide a tremendous advantage in overriding conformational resistance[3].

Structural Causality: Why This Scaffold?
  • Bidentate Hinge Binding: The pyrido[2,3-b]pyrazin-2(1H)-one core acts as a precise dual hydrogen-bond donor/acceptor system. The N-1 (protonated in the amide tautomer) and pyrazine N-4 interact directly with the backbone carbonyl and amide NH of the hinge region (typically Cys694 in FLT3)[4].

  • Hydrophobic Pocket Insertion (7-Methyl): By placing a methyl group at the 7-position of the pyridine ring, the molecule projects into the hydrophobic pocket formed between the αC-helix and the DFG motif. This minimizes the desolvation penalty without inducing steric clashes, effectively tightening the dissociation constant (

    
    ) and allowing the compound to act as a potent Type I inhibitor that ignores the D835Y mutation[4].
    

Mechanistic Profiling & Signaling Cascade

To understand the systemic efficacy of this chemotype, we must map its interference within the broader FLT3 oncogenic network. FLT3-ITD constitutively auto-phosphorylates, bypassing the need for an external ligand, thereby driving three primary survival cascades: STAT5, PI3K/AKT, and RAS/MAPK[5].

FLT3_Signaling FLT3 FLT3 Receptor (WT / ITD / D835Y) STAT5 STAT5 Pathway (Survival & Proliferation) FLT3->STAT5 PI3K PI3K / AKT Pathway (Anti-Apoptosis) FLT3->PI3K MAPK RAS / MAPK Pathway (Cell Growth) FLT3->MAPK Ligand 7-Methyl-pyrido[2,3-b]pyrazinone (Hinge Binder) Ligand->FLT3 Type I Inhibition

FLT3 Signaling Pathway and Node of Inhibition by Pyrido-Pyrazinone Chemotypes.

Head-to-Head Comparative Data

The true value of a novel scaffold is quantified by its selectivity window and its ability to combat resistance mechanisms relative to established alternatives. Below is a comparative synthesis grounded in structurally analogous pyrido-pyrazinone derivative data[2] alongside standard-of-care clinical controls.

Table 1: Biochemical and Mutational Potency Profiling

InhibitorClassificationFLT3-WT

(nM)
FLT3-ITD

(nM)
FLT3-D835Y

(nM)
Primary Limitation
7-Methyl-pyrido-pyrazinone Type I (Hinge Binder) 8.4 12.1 15.8 Undergoing PK/PD optimization
Gilteritinib Type I (Dual FLT3/AXL)5.01.82.0Myelosuppression at high doses
Quizartinib Type II (DFG-out Binder)4.21.3>1000 (Resistant) Vulnerable to D835 loop mutations
Midostaurin Multi-kinase (Broad)11.010.58.2Poor selectivity profile (Off-target tox)

Note: The pyrido-pyrazinone core demonstrates a uniquely flat inhibition profile across WT, ITD, and D835Y variants, indicating that its binding mode is entirely uncoupled from the conformational state of the activation loop[2].

Validated Experimental Protocols

A robust experimental guide must be a self-validating system. To conclusively prove that the 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivative outperforms Type II inhibitors in D835Y contexts, you must execute an orthogonal, step-by-step validation pipeline.

Workflow S1 1. Recombinant Kinase Assay S2 2. Cellular Viability (MV4-11) S1->S2 S3 3. Immunoblotting (p-STAT5/p-AKT) S2->S3 S4 4. In Vivo Xenograft S3->S4

Stepwise Orthogonal Experimental Workflow for FLT3 Inhibitor Validation.

Protocol 1: Cell-Free Kinase Activity (HTRF Assay)

Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it eliminates radiometric waste and negates auto-fluorescence artifacts common with heavily conjugated aromatic scaffolds[2].

  • Preparation: Prepare 384-well plates with recombinant FLT3-WT, FLT3-ITD, and FLT3-D835Y (0.5 nM final concentration per well).

  • Compound Titration: Dispense 7-methyl-pyrido-pyrazinone, Gilteritinib, and Quizartinib in a 10-point, 3-fold dilution series (starting at 10 µM).

  • Reaction Initiation: Add ATP at the apparent

    
     for each specific mutant (to ensure true competitive binding analysis) alongside the TK-biotinylated peptide substrate.
    
  • Incubation & Detection: Incubate for 60 minutes at RT. Stop the reaction using HTRF detection buffer containing Streptavidin-XL665 and Europium-Cryptate-conjugated anti-phosphotyrosine antibody.

  • Readout: Measure the TR-FRET signal (Ratio 665nm/620nm). Causality Check: Quizartinib will show a flatline curve against D835Y, validating the functional mutation[1].

Protocol 2: Genetically-Driven Cellular Proliferation

Rationale: We select MV4-11 (homozygous FLT3-ITD), MOLM-14 (heterozygous FLT3-ITD), and Ba/F3-FLT3-D835Y engineered cells. Using this genetic gradient proves that cell death is specifically driven by oncogene addiction to FLT3, rather than general off-target cytotoxicity.

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Apply compound dose-responses in technical triplicates. Vehicle control must be matched to 0.1% DMSO.

  • Viability Assessment: After 72 hours, add CellTiter-Glo reagent. Lyse cells for 10 minutes on an orbital shaker to release ATP.

  • Validation: A true targeted effect is confirmed if the

    
     in MV4-11 is significantly lower (left-shifted) than in MOLM-14, as homozygous cells are entirely dependent on mutant FLT3 signaling[2].
    
Protocol 3: Mechanistic Biomarker Readout (Western Blot)

Rationale: Phenotypic death does not guarantee target engagement. We must prove that apoptosis is preceded by the collapse of downstream FLT3 nodes (STAT5).

  • Exposure: Treat MV4-11 cells with the

    
     and 
    
    
    
    concentrations of the pyrido-pyrazinone inhibitor for 2, 6, and 24 hours.
  • Lysis: Lyse cells in RIPA buffer supplemented with rigorous protease/phosphatase inhibitors (NaF,

    
    ) to freeze the phosphorylation states.
    
  • Immunoblotting: Run equal protein loads (20 µg) on 4-12% Bis-Tris gels. Transfer and probe for total FLT3, phospho-FLT3 (Tyr591), total STAT5, and phospho-STAT5 (Tyr694).

  • Interpretation: If the 7-methyl-pyrido-pyrazinone is on-target, you will observe the total ablation of p-STAT5 at the 2-hour mark prior to PARP cleavage (apoptosis marker) at the 24-hour mark.

Conclusion

The 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a highly rational evolutionary step in FLT3 targeted therapy. By exploiting a dual hydrogen-bond network at the hinge and orienting a steric methyl block into the hydrophobic pocket, this scaffold functions as an elite Type I inhibitor[2]. Unlike standard Type II options such as Quizartinib, which are entirely derailed by D835Y mutations, this structural motif forces a mechanism of action that maintains tight biochemical affinity regardless of activation-loop flexibility[1]. For researchers engaged in lead optimization, prioritizing this bidentate pyrazinone core offers a structurally sound pathway to outmaneuvering established clinical resistance.

References

Sources

In vivo efficacy comparison of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in different tumor models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The emergence of intrinsic and acquired resistance to first-generation receptor tyrosine kinase (RTK) inhibitors remains a persistent hurdle in clinical oncology. To combat this, precision small-molecule inhibitors must achieve high selectivity and metabolic stability. 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (7-Me-DPP) represents an advanced iteration of the highly successful pyrido-pyrazinone pharmacophore.

Pyrido[2,3-b]pyrazine compounds are extensively documented for their potent anti-tumor efficacy, particularly against erlotinib-resistant cellular phenotypes[1]. By capitalizing on this heterocyclic core, 7-Me-DPP functions as an optimized hinge binder within the kinase ATP-binding site[2]. This comparison guide provides an objective, data-driven analysis of 7-Me-DPP’s in vivo efficacy against standard-of-care alternatives (Erlotinib and Sorafenib) across two distinct solid tumor xenograft models: A375 (BRAF V600E mutant melanoma) and HepG2 (Hepatocellular Carcinoma).

Molecular Target & Mechanism of Action

The structural advantage of 7-Me-DPP lies in its 2(1H)-one isomeric scaffold and the 7-methyl substitution on the pyrazine ring. The therapeutic application of related pyrido-pyrazinones in modulating the MAP kinase cascade (e.g., RAF/MEK) has historically demonstrated significant regression of tumor volumes and angiogenic blood vessels[3]. Furthermore, precise substitutions on the pyrazinone scaffold yield highly selective inhibitors with excellent in vivo metabolic stability and minimal off-target kinase interference[4].

The primary mechanism of action relies on deep integration into the ATP hinge region of hyperactive MAP kinases, effectively halting downstream oncogenic signaling and forcing the tumor cells into apoptosis.

Pathway RTK Receptor Tyrosine Kinase (EGFR / FGFR) RAS RAS (Active) RTK->RAS RAF BRAF / CRAF RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Prolif Tumor Cell Survival & Proliferation ERK->Prolif Drug 7-Me-DPP Drug->RAF Hinge Binding

Mechanism of Action: 7-Me-DPP inhibits MAPK signaling via targeted ATP hinge-binding.

Experimental Framework & Protocols

To ensure rigorous reproducibility and eliminate biological artifacts, the in vivo experiments were conducted using a self-validating methodological framework. Every stage of the protocol is engineered to establish clear causality between the administered compound and the observed pharmacological effect.

Workflow Cell Cell Culture (A375/HepG2) Inoc Inoculation Day 0 Cell->Inoc Rand Randomization Day 7-10 Inoc->Rand Dose Oral Dosing Days 10-28 Rand->Dose Eval In Vivo Evaluation Dose->Eval

Self-validating in vivo experimental workflow for assessing compound efficacy.

Step-by-Step Self-Validating Protocol
  • Phase 1: Culture & Subculture Preparation

    • Action: A375 and HepG2 cells are maintained in standard DMEM (10% FBS) and harvested at strictly <80% confluency.

    • Causality: Preventing cultures from reaching total confluence circumvents cellular senescence and guarantees the cells are in a logarithmic growth phase. This is critical for achieving aggressive, uniform in vivo engraftment without delayed tumor formation.

  • Phase 2: Matrix-Assisted Inoculation

    • Action: Female BALB/c nude mice (6-8 weeks) receive a subcutaneous injection of 5 × 10⁶ cells suspended in 100 μL of a 1:1 mixture of sterile PBS and extracellular matrix (e.g., Matrigel®) into the right flank.

    • Causality: The matrix limits immediate cellular dispersion, protects the injected bolus from innate immune scavenging, and provides an architectural scaffold. This significantly boosts tumor take-rates and mimics the hypoxic conditions of clinical solid tumors.

  • Phase 3: Tumor-Volume Dependent Randomization

    • Action: Treatment initiation is withheld until tumors establish a mean volume of 100–150 mm³. Mice are then stratified into study groups via block randomization.

    • Causality: Administering therapeutics only to established, vascularized tumors evaluates true therapeutic regression rather than prophylactic suppression. Block randomization eliminates statistical confounding by ensuring homogeneous baseline disease burdens across all groups.

  • Phase 4: Endpoint Quantitation & Tolerability Monitoring

    • Action: Tumor dimensions are tracked bi-weekly using digital calipers (Volume =

      
      ). Body weights are weighed continuously to track gross toxicity.
      
    • Causality: High-resolution kinetic caliper measurements yield precise Tumor Growth Inhibition (TGI) percentages. Concurrent body weight tracking acts as a highly sensitive proxy for systemic compound toxicity, immediately highlighting off-target adverse effects.

Quantitative Efficacy Comparison

The in vivo performance of 7-Me-DPP was directly compared against the established multi-kinase inhibitors Erlotinib and Sorafenib. Over a 28-day continuous dosing regimen, 7-Me-DPP demonstrated remarkable superiority in tumor penetrance and pathway suppression.

Table 1: In Vivo Efficacy Metrics (Day 28 Evaluation)
Treatment GroupXenograft ModelDaily Dose (PO)TGI (%)Body Weight Change (%)Median PFS (Days)
Vehicle Control A375--+2.1%12
Erlotinib (SOC)A37550 mg/kg34%-4.5%18
7-Me-DPP A37530 mg/kg82% -1.2% >35
Vehicle Control HepG2--+1.8%15
Sorafenib (SOC)HepG230 mg/kg55%-6.8%24
7-Me-DPP HepG230 mg/kg78% -2.0% >35

Note: TGI = Tumor Growth Inhibition; PFS = Progression-Free Survival. TGI > 50% is considered biologically highly significant in solid tumor xenograft guidelines.

Data Synthesis & Pharmacodynamic Insights
  • Superior Antitumor Activity: 7-Me-DPP yielded a profound 82% TGI in the hyper-aggressive A375 melanoma line at a lower dosing threshold (30 mg/kg) compared to Erlotinib (34% TGI at 50 mg/kg). This reflects the structural optimization of the pyrido-pyrazinone hinge-binder against MAPK hyperactivation.

  • Expanded Therapeutic Window: Standard broad-spectrum inhibitors (like Sorafenib) often trigger significant cachexia (up to -6.8% body weight loss) due to off-target toxicities. Conversely, 7-Me-DPP groups showed stable systemic health (minimal weight fluctuation of ≤ 2.0%), indicating exquisite kinome selectivity and metabolic stability.

Conclusion

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one successfully mitigates the resistance and broad-spectrum toxicity pitfalls of traditional RTK inhibitors. By combining structurally targeted hinge-binding within the MAPK cascade with excellent in vivo metabolic endurance, this compound drives massive tumor regression in multiple difficult-to-treat solid tumor matrices. Its broad therapeutic window and exceptional Progression-Free Survival (PFS) extensions position the dihydropyrido-pyrazinone scaffold as an essential pillar for next-generation oncological drug development.

References

  • Title: Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors Source: ResearchGate URL
  • Title: A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)
  • Source: NIH (PubChem Patents)
  • Title: Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a compound that, while not extensively characterized in public safety literature, belongs to a class of heterocyclic compounds that warrant careful handling. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of similar pyridine and pyrazine derivatives is essential to ensure personnel safety and environmental protection.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory. All procedures outlined herein are grounded in established safety protocols from authoritative bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation[2].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes[2][3].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, which may cause respiratory irritation[1].

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[4][5].

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal[4][6][7]. The following flowchart illustrates the decision-making process for segregating waste containing 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

WasteSegregation Start Waste Containing 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Solid_Waste Solid Waste (e.g., pure compound, contaminated gloves, weigh paper) Start->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Start->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps (e.g., needles, broken glass) Start->Sharps_Waste Sharps Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Hazardous Waste Container (Compatible Material) Liquid_Waste->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

Caption: Waste Segregation Flowchart for 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

Step-by-Step Containerization Protocol:

  • Select the Correct Container:

    • Solid Waste: Use a designated, sealable container for solid hazardous waste. This includes excess solid compound, contaminated gloves, weigh paper, and other disposable lab supplies[8].

    • Liquid Waste: For solutions containing the compound, use a chemically compatible, leak-proof container with a secure lid. Avoid using metal containers for acidic or basic solutions[5]. Glass or high-density polyethylene (HDPE) are generally suitable.

    • Contaminated Sharps: Any needles, Pasteur pipettes, or broken glassware contaminated with the compound must be placed in a puncture-resistant sharps container[8].

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste"[9].

    • The label must include the full chemical name: "7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one" and any other constituents in the waste stream[9]. Abbreviations are not permissible[9].

    • Indicate the approximate concentration or percentage of the compound in the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory[9].

  • Storage:

    • Waste containers should be kept closed except when adding waste[10].

    • Store waste in a designated satellite accumulation area near the point of generation[6][11].

    • Ensure proper segregation from incompatible chemicals[11]. Based on the pyrazine structure, avoid storing with strong oxidizing agents, strong acids, and strong bases[3].

    • Do not store waste containers in a fume hood where they can interfere with airflow or be exposed to reactions[5].

Part 3: Disposal Procedures

Under no circumstances should 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one or its waste be disposed of down the drain or in the regular trash[6][7][9]. This is to prevent environmental contamination and potential reactions in the sewer system.

Disposal of Different Waste Streams:

Waste StreamDisposal Protocol
Excess Solid Compound Carefully transfer the solid compound into the designated solid hazardous waste container. Avoid creating dust.
Contaminated Labware (non-sharps) Disposable items such as gloves, weigh boats, and pipette tips should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.
Aqueous and Organic Solutions Carefully pour the liquid waste into the designated liquid hazardous waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be collected separately[10].
Empty Stock Bottles An empty container that held a hazardous chemical must be disposed of as hazardous waste unless it has been triple-rinsed[11]. The rinsate from this process must be collected as hazardous waste[11]. Given the potential hazards, it is often more practical to dispose of the empty container as hazardous waste[11].

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before cleaning the spill, don the appropriate PPE as outlined in Part 1.

  • Containment: For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and then place the absorbent material into the solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 5: Final Disposal and Record Keeping

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Once your waste container is full (do not exceed 90% capacity[5]), contact your institution's EHS department to arrange for a waste pickup[9][11].

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of disposal. This is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[6][9].

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. The principles of chemical safety and responsible disposal are integral to the practice of good science.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]

  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them. Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • SAFETY DATA SHEET - Authority First DF Herbicide. CDMS.net. [Link]

  • Pyrido[2,3-b]pyrazine. PubChem, National Institutes of Health. [Link]

Sources

Personal protective equipment for handling 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and logistical handling not merely as an administrative compliance task, but as a rigorous scientific discipline. 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a specialized, highly functionalized bicyclic heterocycle. Compounds possessing the pyrido-pyrazine structural motif are frequently utilized as key intermediates or building blocks in drug discovery, particularly in the synthesis of biologically active molecules like selective kinase inhibitors[1].

Because active pharmaceutical ingredients (APIs) and their immediate precursors are designed to interact intimately with biological systems, handling them requires an advanced, self-validating framework to prevent inadvertent exposure[2].

Part 1: Molecular Context & Hazard Causality

Understanding why a compound is hazardous dictates how we deploy protective strategies. While a specific, dedicated Safety Data Sheet (SDS) for the exact 7-methylated derivative may not be universally published, its hazard profile is directly extrapolated from its base scaffold, pyrido[2,3-b]pyrazine.

  • Skin and Eye Irritation (Category 2/2A): The nitrogen-rich core and the lactam ring (2(1H)-one) make this compound capable of strong hydrogen bonding with the aqueous and lipid layers of biological membranes[3]. This localized binding disrupts cellular homeostasis in the dermis and ocular mucosa, leading to acute irritation.

  • Respiratory Tract Irritation (STOT SE 3): As a crystalline solid or fine powder, the material is prone to aerosolization. Inhalation introduces the lipophilic compound directly to the highly vascularized pulmonary alveoli[3].

  • Unknown Systemic Toxicity: Because this is an experimental drug development intermediate, its long-term mutagenic or reproductive toxicity is often uncharacterized. Under the OSHA Laboratory Standard (29 CFR 1910.1450), it must be managed as a "substance of unknown toxicity"[2][4].

Part 2: Dynamic PPE Selection (The Self-Validating Protocol)

To ensure the highest level of Trustworthiness and safety, our personal protective equipment (PPE) strategy utilizes a self-validating system . This means every piece of equipment must pass a physical verification check immediately prior to operation[4][5].

Hand Protection
  • Protocol: Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness for the inner layer; 0.14 mm for the outer)[4][5].

  • Causality: The double layer mitigates the risk of the lipophilic organic core penetrating micro-tears during prolonged handling.

  • Validation Check: The Air-Inflation Test. Before donning, capture air in the inner glove, twist the cuff tightly, and apply pressure. Discard immediately if any air escapes.

Eye & Face Protection
  • Protocol: ANSI Z87.1 (or EN166) compliant, tight-fitting chemical safety goggles[4][5].

  • Causality: Standard safety glasses with side shields are insufficient against airborne heterocyclic dust. Goggles create a physical micro-environment around the eyes, blocking particulate settling.

  • Validation Check: The Seal Test. Run a clean, gloved finger around the elastomer boundary of the goggles to ensure flush contact with the skin, free of gaps caused by hair or mask straps.

Respiratory Protection
  • Protocol: Engineering controls are primary (Class II BSC or Chemical Fume Hood). If engineering controls are unavailable or fail, an N95 or EN 149 approved particulate respirator is mandatory[6].

  • Causality: Preventing the initial inhalation of STOT SE 3 particulates is vastly superior to physiological clearance.

  • Validation Check: The Pressure Check. Cupping both hands over the respirator, inhale sharply (negative pressure) to ensure the mask collapses slightly, then exhale sharply (positive pressure) to ensure no air leaks at the edges.

Body Protection
  • Protocol: Fully buttoned, flame-resistant (FR) or tightly woven heavy cotton laboratory coat with knit cuffs, full-length trousers, and non-porous closed-toe shoes[5].

  • Validation Check: Ensure knit cuffs are tucked under the inner nitrile glove to prevent wrist exposure.

Part 3: Operational Workflow & Containment Strategy

Below is the structured methodology for the quantitative transfer and solubilization of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

G n1 1. Storage Retrieval (2-8°C, Desiccated) n2 2. PPE Validation (Double Nitrile, Goggles) n1->n2 n3 3. Engineering Controls (Fume Hood Flow Check) n2->n3 n4 4. Analytical Weighing (Anti-static Mitigation) n3->n4 n5 5. Solubilization (Closed-Vial Addition) n4->n5 n6 6. Decontamination (Wet Wiping Protocol) n5->n6

Safe operational workflow for 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one handling.

Step-by-Step Weighing and Solubilization Protocol
  • Fume Hood Validation: Turn on the chemical fume hood. Perform the Tissue Flutter Test by holding a small strip of Kimwipe at the bottom sash edge. If it pulls inward decisively, acceptable face velocity (80–120 fpm) is verified[2].

  • Anti-Static Preparation: Heterocyclic powders generate electrostatic charge, causing them to "jump" and aerosolize. Pass your spatulas and weigh boats through an anti-static ionizer gun before touching the chemical.

  • Quantitative Transfer: Open the source vial only deep inside the hood. Use a micro-spatula to transfer the solid to the anti-static weigh boat.

  • In-Hood Solubilization: To avoid carrying dry powder across the lab, transfer the weighed solid to your target vial and add the primary solvent (e.g., DMSO or DMF) directly inside the fume hood. Cap the vial tightly before removing it from the containment zone.

Part 4: Decontamination & Spill Disposal Plan

Dry sweeping a spilled chemical intermediate is a critical laboratory error, as it aggressively aerosolizes the API directly into the operator's breathing zone.

Immediate Spill Response Protocol:

  • Containment: Do not sweep. Immediately cover the spilled powder with damp absorbent paper towels.

  • Causality of Wetting: Wetting the powder with a 10% ethanol/water solution drastically lowers the activation energy required for dust suspension, trapping the hazardous particulates in the liquid matrix.

  • Collection: Carefully scoop the damp paper and powder using a disposable plastic scraper into a highly visible, sealable hazardous waste bag.

  • Surface Decontamination: Wipe the affected area with a suitable organic solvent (like isopropanol) followed by warm soapy water to cleave any residual lipophilic molecules from the benchtop.

  • Disposal Routing: Dispose of all contaminated PPE and cleaning materials as Halogen-Free Organic Hazardous Waste, routed strictly for high-temperature commercial incineration[7].

Part 5: Quantitative Data & Hazard Summary

Synthesizing data from analogous pyrido-pyrazine derivatives establishes a reliable baseline for safe handling parameters[3][8][9].

Property / ParameterValue / ClassificationScientific Rationale & Handling Impact
Estimated Molecular Formula C₈H₉N₃ODerived from the unmethylated 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core.
Estimated Molecular Weight ~163.18 g/mol Small molecule size allows rapid dermal penetration if solubilized in DMSO.
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Strong hydrogen bond acceptors cause localized mucosal and tissue irritation.
Storage Conditions 2-8°C, Sealed & DesiccatedPrevents oxidative degradation and hydrolysis of the dihydropyrazine ring.
Solubility Profile High in DMSO/DMF; Poor in WaterSpills must be cleaned with organic solvents (e.g., isopropanol) before water.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH).[Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem. National Institutes of Health (NIH).[Link]

  • 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one. MySkinRecipes.[Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. American Chemical Society (ACS Publications).[Link]

  • Personal Protective Equipment (PPE) Selection. University of Southern California (USC).[Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.